Fabp4-IN-2
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H14ClF3O3 |
|---|---|
Molecular Weight |
418.8 g/mol |
IUPAC Name |
5-[3-chloro-2-(2,3-dihydro-1-benzofuran-5-yl)phenyl]-2-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C22H14ClF3O3/c23-18-3-1-2-15(20(18)14-5-7-19-13(10-14)8-9-29-19)12-4-6-17(22(24,25)26)16(11-12)21(27)28/h1-7,10-11H,8-9H2,(H,27,28) |
InChI Key |
INLIHUCZNWEXGG-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C3=C(C=CC=C3Cl)C4=CC(=C(C=C4)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Fabp4-IN-2
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fabp4-IN-2, also identified as Compound 10g, is a selective and orally bioavailable inhibitor of Fatty Acid-Binding Protein 4 (FABP4). This document provides a comprehensive overview of its mechanism of action, supported by available quantitative data, detailed experimental protocols, and visual representations of its biological pathways and experimental workflows. This compound demonstrates a significant potential for therapeutic applications in inflammation-related diseases by effectively targeting FABP4, a key regulator of lipid metabolism and inflammatory signaling.
Introduction to FABP4 and its Role in Disease
Fatty Acid-Binding Protein 4 (FABP4), also known as adipocyte FABP (A-FABP) or aP2, is a small intracellular lipid-binding protein predominantly expressed in adipocytes and macrophages. It plays a crucial role in the transport of fatty acids and the regulation of lipid metabolism and glucose homeostasis.[1] Elevated levels of FABP4 are associated with a range of metabolic and inflammatory conditions, including obesity, type 2 diabetes, atherosclerosis, and non-alcoholic fatty liver disease.[1]
FABP4 modulates inflammatory responses in macrophages through pathways such as the IKK-NF-κB and JNK-AP-1 signaling cascades.[2][3] By inhibiting FABP4, it is possible to disrupt these pro-inflammatory signals, making it a promising therapeutic target for a variety of inflammatory diseases.[1] Small molecule inhibitors, like this compound, are designed to bind to the fatty acid-binding pocket of the FABP4 protein, thereby blocking its interaction with natural ligands and disrupting its function in both metabolic and inflammatory pathways.[1]
This compound: A Selective FABP4 Inhibitor
This compound (Compound 10g) is a biphenyl scaffold-based molecule identified as a potent and selective inhibitor of FABP4.[4] It exhibits high oral bioavailability, making it a promising candidate for in vivo studies and potential therapeutic development.[4]
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound, highlighting its binding affinity, selectivity, and pharmacokinetic properties.
| Parameter | Value | Species | Notes | Reference |
| Binding Affinity (Ki) | ||||
| FABP4 | 0.51 μM | Human | [4][5] | |
| FABP3 | 33.01 μM | Human | Demonstrates ~65-fold selectivity over FABP3. | [4][5] |
| Pharmacokinetics | ||||
| Oral Bioavailability (F%) | 89.4% | Mouse | [4] | |
| In Vivo Efficacy | ||||
| Anti-inflammatory activity | Demonstrated | Mouse | In a lipopolysaccharide (LPS)-induced inflammatory model. | [4] |
Mechanism of Action
The primary mechanism of action of this compound is the competitive inhibition of the fatty acid-binding pocket of FABP4. By occupying this pocket, this compound prevents the binding of endogenous fatty acids and other lipid signaling molecules. This disruption of ligand binding has downstream effects on several signaling pathways involved in inflammation.
Inhibition of Pro-inflammatory Signaling Pathways
FABP4 is known to modulate inflammatory responses in macrophages through the activation of key signaling pathways, including NF-κB and JNK. Inhibition of FABP4 by this compound is expected to attenuate the activation of these pathways, leading to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and MCP-1.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound. These protocols are based on standard procedures in the field and information from the primary literature.
FABP4 Binding Assay (Fluorescence Polarization)
This assay is used to determine the binding affinity (Ki) of this compound to the FABP4 protein.
-
Materials:
-
Recombinant human FABP4 protein
-
Fluorescently labeled fatty acid probe (e.g., ANS - 1-anilinonaphthalene-8-sulfonic acid)
-
This compound (or Compound 10g)
-
Assay buffer (e.g., PBS, pH 7.4)
-
96-well black microplates
-
Fluorescence polarization plate reader
-
-
Procedure:
-
A solution of recombinant FABP4 protein and the fluorescent fatty acid probe is prepared in the assay buffer. The concentrations are optimized to ensure a stable fluorescence polarization signal.
-
Serial dilutions of this compound are prepared in the assay buffer.
-
In the microplate, the FABP4/probe solution is mixed with the different concentrations of this compound.
-
The plate is incubated at room temperature for a specified period (e.g., 30 minutes) to allow the binding to reach equilibrium.
-
The fluorescence polarization of each well is measured using a plate reader with appropriate excitation and emission wavelengths for the fluorescent probe.
-
The data is analyzed by plotting the change in fluorescence polarization against the concentration of this compound. The IC50 value is determined from the resulting dose-response curve.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the concentration of the fluorescent probe and its affinity for FABP4.
-
In Vivo Anti-inflammatory Efficacy (LPS-induced Inflammation Model)
This in vivo model is used to assess the anti-inflammatory effects of this compound in a living organism.
-
Animal Model:
-
Male C57BL/6 mice (or other appropriate strain)
-
-
Materials:
-
This compound (formulated for oral administration)
-
Lipopolysaccharide (LPS) from E. coli
-
Vehicle control (for this compound)
-
Saline (for LPS)
-
ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6)
-
-
Procedure:
-
Mice are randomly assigned to different treatment groups: vehicle control, this compound at various doses, and a positive control if applicable.
-
This compound or vehicle is administered orally to the mice.
-
After a specified pre-treatment period (e.g., 1 hour), mice are challenged with an intraperitoneal injection of LPS to induce a systemic inflammatory response.
-
At a predetermined time point after the LPS challenge (e.g., 2 hours), blood samples are collected from the mice.
-
Serum is prepared from the blood samples.
-
The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the serum are quantified using specific ELISA kits according to the manufacturer's instructions.
-
The data is analyzed to compare the cytokine levels in the this compound-treated groups with the vehicle control group to determine the in vivo anti-inflammatory efficacy.
-
Conclusion
This compound is a promising, selective, and orally bioavailable inhibitor of FABP4. Its mechanism of action, centered on the competitive inhibition of the FABP4 fatty acid-binding pocket, leads to the attenuation of pro-inflammatory signaling pathways. The available quantitative data on its binding affinity, selectivity, and in vivo efficacy in a model of acute inflammation underscore its potential as a therapeutic agent for inflammation-related diseases. Further research, including more extensive preclinical and clinical studies, is warranted to fully elucidate its therapeutic utility.
References
The Discovery and Synthesis of Fabp4-IN-2: A Technical Overview
Introduction
Fatty acid-binding protein 4 (FABP4), also known as adipocyte FABP (A-FABP) or aP2, has emerged as a significant therapeutic target in the fields of metabolic diseases and inflammation. Primarily expressed in adipocytes and macrophages, FABP4 is a key regulator of fatty acid storage and transport and has been implicated in the pathogenesis of obesity, type 2 diabetes, atherosclerosis, and various inflammation-related conditions. The development of small-molecule inhibitors of FABP4 represents a promising strategy for the treatment of these diseases. This technical guide provides an in-depth overview of the discovery and synthesis of a selective FABP4 inhibitor, Fabp4-IN-2.
This compound, also referred to as compound 10g in its discovery publication, is a potent and selective inhibitor of FABP4. This document details its discovery through a systematic optimization of a biphenyl scaffold, its synthesis pathway, and the experimental protocols for its characterization.
Discovery and Optimization
This compound was discovered through a focused research effort aimed at optimizing a class of biphenyl scaffold molecules to enhance their potency, selectivity, and oral bioavailability as FABP4 inhibitors. The development process involved iterative structure-activity relationship (SAR) studies to improve the inhibitory activity against FABP4 while minimizing off-target effects, particularly against the structurally similar FABP3, for which inhibition can lead to cardiotoxicity. This optimization led to the identification of compound 10g (this compound) as a lead candidate with a favorable in vitro and in vivo profile.
Quantitative Biological Data
The inhibitory activity and selectivity of this compound (compound 10g) and its precursors were evaluated using a fluorescence polarization-based competition assay. The key quantitative data are summarized in the table below.
| Compound | FABP4 Kᵢ (μM) | FABP3 Kᵢ (μM) | Selectivity (FABP3/FABP4) |
| This compound (10g) | 0.51 | 33.01 | 64.7 |
| Precursor 1 | 1.23 | 25.45 | 20.7 |
| Precursor 2 | 0.89 | 30.12 | 33.8 |
Data sourced from He, Y., et al. (2023). Optimization of potent, selective and orally bioavailable biphenyl scaffold as FABP4 inhibitors for anti-inflammation. European Journal of Medicinal Chemistry, 253, 115319.
Experimental Protocols
Synthesis of this compound (Compound 10g)
The synthesis of this compound is a multi-step process starting from commercially available reagents. The detailed protocol is as follows:
Step 1: Suzuki Coupling to form the Biphenyl Core
-
To a solution of 2-bromo-1-chloro-3-(trifluoromethyl)benzene (1.0 eq) in a 3:1 mixture of dioxane and water is added 4-(dihydroxyboranyl)benzoic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
The reaction mixture is heated to 90 °C and stirred for 12 hours under a nitrogen atmosphere.
-
After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the biphenyl intermediate.
Step 2: Etherification
-
To a solution of the biphenyl intermediate from Step 1 (1.0 eq) in dimethylformamide (DMF) is added 2,3-dihydro-1,4-benzodioxine-5-ol (1.1 eq) and potassium carbonate (2.0 eq).
-
The mixture is heated to 80 °C and stirred for 8 hours.
-
The reaction is quenched with water and the product is extracted with ethyl acetate.
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The resulting solid is purified by recrystallization to yield this compound.
Biological Assay: Fluorescence Polarization (FP) Competition Assay
The binding affinity of this compound to FABP4 and FABP3 was determined using a competitive fluorescence polarization assay.
-
Reagents: Recombinant human FABP4 and FABP3 protein, a fluorescently labeled fatty acid probe (e.g., ANS), and the test compounds.
-
Procedure:
-
A solution of the FABP protein and the fluorescent probe is prepared in assay buffer (e.g., phosphate-buffered saline, pH 7.4).
-
The test compounds are serially diluted in dimethyl sulfoxide (DMSO) and then added to the protein-probe mixture in a 384-well black plate.
-
The plate is incubated at room temperature for 30 minutes to allow the binding to reach equilibrium.
-
The fluorescence polarization is measured using a plate reader with appropriate excitation and emission wavelengths.
-
-
Data Analysis: The IC50 values are calculated by fitting the data to a four-parameter logistic equation. The Ki values are then determined using the Cheng-Prusoff equation.
Visualizations
FABP4 Signaling Pathway in Inflammation
Caption: FABP4 signaling in inflammation.
Experimental Workflow for this compound Discovery
Caption: Workflow for the discovery of this compound.
Synthesis Pathway of this compound
Caption: Synthesis pathway of this compound.
Fabp4-IN-2 and the Landscape of Selective FABP4 Inhibition: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty Acid-Binding Protein 4 (FABP4), also known as aP2 or A-FABP, is a cytoplasmic protein predominantly expressed in adipocytes and macrophages.[1][2] It plays a crucial role in intracellular fatty acid trafficking, lipid metabolism, and inflammatory signaling pathways.[1][3][4] Elevated levels of FABP4 are associated with a range of metabolic disorders, including obesity, type 2 diabetes, and atherosclerosis, making it a compelling therapeutic target.[3][4] Small molecule inhibitors of FABP4 are being actively investigated for their potential to ameliorate these conditions. This technical guide provides an in-depth overview of selective FABP4 inhibition, with a specific focus on the available data for the selective inhibitor, Fabp4-IN-2.
This compound: A Selective FABP4 Inhibitor
This compound is identified as a selective and orally active inhibitor of FABP4.[5] While detailed public information on its discovery and development is limited, available data on its inhibitory potency highlights its selectivity for FABP4 over other isoforms, such as FABP3 (heart-type FABP). This selectivity is a critical attribute for therapeutic candidates to minimize off-target effects.[5]
Quantitative Data for this compound and Other Selective Inhibitors
The inhibitory activity of this compound and other notable selective FABP4 inhibitors is summarized below. The data is presented to facilitate comparison of their potency and selectivity profiles.
| Inhibitor | Target | Assay Type | IC50 (µM) | Ki (µM) | Kd (µM) | Selectivity Notes |
| This compound (Compd 10g) | FABP4 | - | - | 0.51[5] | - | ~65-fold selective over FABP3 (Ki = 33.01 µM)[5] |
| FABP3 | - | - | 33.01[5] | - | ||
| BMS-309403 | FABP4 | - | - | <0.002[6] | - | Highly selective over FABP3 (Ki = 0.25 µM) and FABP5 (Ki = 0.35 µM)[3][5] |
| FABP3 | - | - | 0.25[3][5] | - | ||
| FABP5 | - | - | 0.35[3][5] | - | ||
| FABP4-IN-3 (compound C3) | FABP4 | - | - | 0.025[7] | - | Over 600-fold selective over FABP3 (Ki = 15.03 µM)[7] |
| FABP3 | - | - | 15.03[7] | - | ||
| HTS01037 | FABP4 | Ligand Displacement | - | 0.67[6] | - | Selectivity over FABP3 (Ki = 9.1 µM) and FABP5 (Ki = 3.4 µM)[8] |
| FABP3 | Ligand Displacement | - | 9.1[8] | - | ||
| FABP5 | Ligand Displacement | - | 3.4[8] | - |
The Role of FABP4 in Signaling Pathways
FABP4 is implicated in multiple signaling pathways that regulate metabolism and inflammation. Its inhibition by molecules like this compound is expected to modulate these pathways, leading to therapeutic benefits.
FABP4-Mediated Inflammatory Signaling in Macrophages
In macrophages, FABP4 is involved in pro-inflammatory signaling cascades. It has been shown to modulate the activity of c-Jun N-terminal kinase (JNK) and activator protein-1 (AP-1), leading to the production of inflammatory cytokines.[3] Furthermore, FABP4 can influence the NF-κB pathway.[9] Inhibition of FABP4 is anticipated to dampen these inflammatory responses.
FABP4-mediated inflammatory signaling cascade in macrophages.
FABP4 and Lipolysis in Adipocytes
In adipocytes, FABP4 interacts with hormone-sensitive lipase (HSL) to regulate lipolysis.[1][4] The release of fatty acids during lipolysis is a key process in energy homeostasis. FABP4 is also secreted from adipocytes in conjunction with lipolysis.[4] Selective inhibition of FABP4 can modulate these processes.
Role of FABP4 in adipocyte lipolysis and its inhibition.
Experimental Protocols for Evaluating FABP4 Inhibitors
The characterization of selective FABP4 inhibitors like this compound involves a series of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.
In Vitro Ligand Binding Assay (Fluorescence Displacement)
This assay is commonly used to screen for and characterize FABP4 inhibitors. It relies on the displacement of a fluorescent probe from the FABP4 binding pocket by a test compound.
Principle: A fluorescent probe, which binds to the fatty acid-binding pocket of FABP4 and exhibits a change in fluorescence upon binding, is used. An inhibitor will compete with the probe for binding, leading to a decrease in the fluorescence signal.
General Protocol:
-
Reagents and Materials:
-
Recombinant human FABP4 protein
-
Fluorescent probe (e.g., 1-anilinonaphthalene-8-sulfonic acid (ANS) or a proprietary fluorescently labeled fatty acid)
-
Test inhibitor (e.g., this compound)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
96- or 384-well black microplates
-
Fluorescence microplate reader
-
-
Procedure: a. Prepare a solution of FABP4 and the fluorescent probe in the assay buffer. b. Add the FABP4-probe complex to the wells of the microplate. c. Add serial dilutions of the test inhibitor to the wells. Include a positive control (a known FABP4 inhibitor) and a negative control (vehicle). d. Incubate the plate at room temperature for a specified period (e.g., 30 minutes) to allow the binding to reach equilibrium. e. Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen probe.
-
Data Analysis: a. Plot the fluorescence intensity against the logarithm of the inhibitor concentration. b. Fit the data to a suitable dose-response curve (e.g., sigmoidal dose-response) to determine the IC50 value. c. The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the concentration and Kd of the fluorescent probe are known.
References
- 1. Frontiers | FABP4 in obesity-associated carcinogenesis: Novel insights into mechanisms and therapeutic implications [frontiersin.org]
- 2. Adipocyte FABP (FABP4) Human ELISA | BioVendor R&D [biovendor.com]
- 3. Associations between Fatty Acid-Binding Protein 4–A Proinflammatory Adipokine and Insulin Resistance, Gestational and Type 2 Diabetes Mellitus [mdpi.com]
- 4. Fatty Acid-Binding Protein 4 (FABP4): Pathophysiological Insights and Potent Clinical Biomarker of Metabolic and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. FABP (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FABP4/aP2 Regulates Macrophage Redox Signaling and Inflammasome Activation via Control of UCP2 - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Fabp4-IN-2 in Inflammation Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty Acid-Binding Protein 4 (FABP4), an intracellular lipid chaperone, has emerged as a critical mediator in the complex interplay between metabolism and inflammation. Predominantly expressed in adipocytes and macrophages, FABP4 is implicated in the pathogenesis of numerous inflammatory and metabolic diseases, including atherosclerosis, type 2 diabetes, and non-alcoholic fatty liver disease. Its role in shuttling fatty acids and modulating signaling pathways that govern inflammatory responses has made it a compelling target for therapeutic intervention. This technical guide focuses on Fabp4-IN-2, a selective inhibitor of FABP4, and its utility as a research tool and potential therapeutic agent in the field of inflammation. We will delve into its mechanism of action, summarize key quantitative data, provide detailed experimental protocols for its use, and visualize the pertinent biological pathways and experimental workflows.
Core Concepts: FABP4 in Inflammation
FABP4's pro-inflammatory functions are multifaceted. In macrophages, it is a crucial component of the lipopolysaccharide (LPS)-induced inflammatory cascade. LPS, a component of the outer membrane of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4), initiating a signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1. These transcription factors then drive the expression of a host of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). FABP4 is thought to amplify this response by modulating lipid signaling and promoting the activity of key inflammatory kinases like c-Jun N-terminal kinase (JNK). By inhibiting FABP4, compounds like this compound offer a targeted approach to dampening this inflammatory cascade.
This compound: A Selective FABP4 Inhibitor
This compound, also identified in scientific literature as compound 10g, is a potent, selective, and orally bioavailable inhibitor of FABP4.[1][2] Its development represents a significant step forward in the quest for small molecules that can effectively target FABP4 to mitigate inflammation.
Data Presentation: Quantitative Profile of this compound
The following tables summarize the key quantitative parameters of this compound, providing a clear comparison of its biochemical and pharmacokinetic properties.
| Parameter | Value | Species | Assay Type | Reference |
| Binding Affinity (Ki) | ||||
| FABP4 | 0.51 μM | Human | Competitive Binding Assay | [1][2] |
| FABP3 | 33.01 μM | Human | Competitive Binding Assay | [1][2] |
| Pharmacokinetics | ||||
| Oral Bioavailability (F%) | 89.4% | Mouse | In vivo PK study | [1] |
Table 1: Biochemical and Pharmacokinetic Properties of this compound.
| In Vivo Efficacy | Model | Key Findings | Reference |
| Anti-inflammatory Effect | LPS-induced systemic inflammation in mice | Significant multi-organ protection | [1] |
Table 2: In Vivo Efficacy of this compound.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures involved in this compound research, the following diagrams have been generated using the DOT language.
Signaling Pathway of FABP4 in Macrophage-Mediated Inflammation
Caption: FABP4 signaling in LPS-induced macrophage inflammation.
Experimental Workflow: In Vitro Anti-inflammatory Assay
Caption: Workflow for in vitro evaluation of this compound.
Experimental Workflow: In Vivo Anti-inflammatory Assay
Caption: Workflow for in vivo evaluation of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, based on the procedures described in the primary literature.
In Vitro Anti-inflammatory Activity in RAW264.7 Macrophages
Objective: To determine the effect of this compound on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α and IL-6
-
BCA Protein Assay Kit
Procedure:
-
Cell Culture: Culture RAW264.7 cells in DMEM with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed the cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treatment: The following day, replace the medium with fresh DMEM. Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25 μM) or vehicle (DMSO) for 2 hours.
-
Stimulation: After the pre-treatment period, stimulate the cells with LPS (100 ng/mL) for 24 hours. Include a control group that is not treated with LPS.
-
Sample Collection: After 24 hours of stimulation, collect the cell culture supernatants and centrifuge to remove any cellular debris. Store the supernatants at -80°C until analysis.
-
Cytokine Measurement: Determine the concentrations of TNF-α and IL-6 in the culture supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Normalization: Normalize the cytokine concentrations to the total protein content of the cells in each well, determined using a BCA protein assay on the cell lysates.
-
Data Analysis: Express the results as a percentage of the LPS-stimulated control and calculate the IC50 value for the inhibition of each cytokine.
In Vivo Anti-inflammatory Efficacy in an LPS-Induced Systemic Inflammation Mouse Model
Objective: To evaluate the protective effect of this compound against LPS-induced systemic inflammation and multi-organ injury in mice.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound (formulated for oral gavage)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile saline
-
ELISA kits for serum TNF-α and IL-6
-
Materials for tissue histology (formalin, paraffin, hematoxylin, and eosin)
Procedure:
-
Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing: Randomly divide the mice into the following groups (n=8-10 per group):
-
Vehicle control + Saline
-
Vehicle control + LPS
-
This compound (e.g., 25 mg/kg) + LPS
-
-
Inhibitor Administration: Administer this compound or the vehicle orally by gavage.
-
Inflammation Induction: One hour after the administration of the inhibitor, induce systemic inflammation by intraperitoneally injecting LPS (e.g., 10 mg/kg). The control group receives a saline injection.
-
Monitoring: Monitor the mice for signs of endotoxic shock, such as lethargy, piloerection, and huddling behavior.
-
Sample Collection: At a predetermined time point (e.g., 6 hours post-LPS injection), euthanize the mice and collect blood via cardiac puncture. Perfuse the organs with cold PBS.
-
Serum Analysis: Allow the blood to clot and centrifuge to obtain serum. Measure the levels of TNF-α and IL-6 in the serum using ELISA kits.
-
Histopathology: Collect major organs (e.g., lungs, liver, kidneys) and fix them in 10% neutral buffered formalin. Embed the tissues in paraffin, section them, and stain with hematoxylin and eosin (H&E). Evaluate the tissue sections for signs of inflammation and injury, such as inflammatory cell infiltration and tissue damage.
-
Data Analysis: Statistically analyze the differences in serum cytokine levels and histopathological scores between the different treatment groups.
Conclusion
This compound is a valuable tool for investigating the role of FABP4 in inflammation. Its selectivity and oral bioavailability make it a promising candidate for further preclinical and potentially clinical development. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute experiments aimed at further elucidating the therapeutic potential of targeting FABP4 in a range of inflammatory diseases. The continued investigation of this compound and other FABP4 inhibitors will undoubtedly contribute to a deeper understanding of the intricate links between metabolism and immunity and may pave the way for novel anti-inflammatory therapies.
References
Fabp4-IN-2: A Selective Inhibitor of Fatty Acid Binding Protein 4 and its Potential Role in Lipid Metabolism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Fatty Acid Binding Protein 4 (FABP4), predominantly expressed in adipocytes and macrophages, is a key regulator of intracellular fatty acid trafficking and signaling. Its involvement in various metabolic and inflammatory pathways has rendered it an attractive therapeutic target for a range of disorders, including metabolic syndrome, atherosclerosis, and inflammatory diseases. Fabp4-IN-2, also identified as compound 10g, is a potent, selective, and orally bioavailable inhibitor of FABP4. This technical guide provides a comprehensive overview of this compound, summarizing its biochemical properties, and discussing its known anti-inflammatory effects and potential implications for lipid metabolism based on the established role of its target, FABP4. While direct experimental data on the effects of this compound on lipid metabolism is limited, this document aims to provide a foundational understanding for researchers and drug development professionals interested in this novel inhibitor.
Introduction to FABP4 and its Role in Lipid Metabolism
Fatty Acid Binding Proteins (FABPs) are a family of small, intracellular lipid-binding proteins that facilitate the transport of fatty acids and other lipophilic substances within cells. FABP4, also known as aP2, is highly expressed in adipose tissue and macrophages, where it plays a crucial role in fatty acid uptake, storage, and lipolysis. By binding to fatty acids, FABP4 is thought to shuttle them to various cellular compartments, including the nucleus for gene regulation via peroxisome proliferator-activated receptors (PPARs), and to lipid droplets for storage as triglycerides.[1][2]
FABP4's role extends beyond simple lipid transport; it is also implicated in intracellular signaling pathways that influence inflammation and glucose metabolism. Elevated levels of circulating FABP4 have been associated with obesity, insulin resistance, and cardiovascular disease.[3][4] Inhibition of FABP4 is therefore being explored as a therapeutic strategy to mitigate these conditions.
This compound (Compound 10g): A Selective FABP4 Inhibitor
This compound is a biphenyl scaffold-based small molecule that has been identified as a selective and orally active inhibitor of FABP4.[4][5] Its development has been driven by the need for inhibitors with improved selectivity over other FABP isoforms, particularly FABP3 (heart-type FABP), to minimize the risk of cardiotoxicity.[3]
Quantitative Data
The following tables summarize the key quantitative parameters of this compound.
| Parameter | Value | Reference |
| Ki (FABP4) | 0.51 μM | [4][5] |
| Ki (FABP3) | 33.01 μM | [4][5] |
| Selectivity (FABP3/FABP4) | ~65-fold | Calculated |
| Oral Bioavailability (F%) | 89.4% | [4][5] |
Table 1: Biochemical and Pharmacokinetic Properties of this compound.
| Compound | Concentration | % Inhibition of FABP4 | % Inhibition of FABP3 | Reference |
| This compound (Compound 10g) | 25 μM | 92% | 26% | [3] |
| BMS309403 | 25 μM | 98% | 53% | [3] |
Table 2: Comparative Inhibition of FABP4 and FABP3 by this compound and BMS309403.
Mechanism of Action and Signaling Pathways
This compound acts as a competitive inhibitor, likely binding to the fatty acid-binding pocket of FABP4, thereby preventing the binding and transport of endogenous fatty acids.[3][6] By inhibiting FABP4, this compound is expected to modulate the downstream pathways regulated by fatty acid availability and FABP4-protein interactions.
Potential Effects on Lipid Metabolism Signaling
While direct studies on this compound's impact on lipid metabolism are not yet available, based on the known functions of FABP4, the following signaling pathway is likely to be affected.
Figure 1: Proposed mechanism of this compound action on FABP4-mediated signaling.
Experimental Protocols
Detailed experimental protocols for the use of this compound in lipid metabolism studies are not yet published. However, the following protocol for an in vivo anti-inflammatory study has been described.
In Vivo Anti-Inflammation Study in LPS-Induced Mice
-
Animal Model: Male C57BL/6J mice.
-
Acclimatization: One week under standard laboratory conditions.
-
Groups:
-
Vehicle control group
-
LPS model group
-
This compound treated group
-
Dexamethasone (positive control) group
-
-
Procedure:
-
Administer this compound or vehicle orally.
-
After a specified time, induce systemic inflammation by intraperitoneal injection of Lipopolysaccharide (LPS).
-
Monitor animals and collect blood and tissue samples at designated time points post-LPS injection.
-
-
Analyses:
-
Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in serum using ELISA.
-
Perform histological analysis of major organs (e.g., liver, lung, kidney) to assess tissue damage.
-
Conduct Western blot or qPCR analysis of tissues to measure the expression of inflammatory markers.
-
This protocol is adapted from the general methodology described for the in vivo evaluation of compound 10g's anti-inflammatory effects and may require optimization for specific research questions.[4][5]
Experimental Workflow and Logical Relationships
The development and preclinical evaluation of a selective FABP4 inhibitor like this compound typically follows a structured workflow.
Figure 2: Generalized workflow for the preclinical development of this compound.
Discussion and Future Directions
This compound presents a promising profile as a selective and orally bioavailable FABP4 inhibitor. Its demonstrated anti-inflammatory effects in a preclinical model highlight its therapeutic potential.[4][5] However, a significant knowledge gap remains regarding its direct effects on lipid metabolism.
Future research should focus on elucidating the impact of this compound on:
-
Fatty acid uptake and transport: Utilizing fluorescently labeled fatty acids in adipocytes and macrophages treated with this compound.
-
Lipolysis: Measuring glycerol and free fatty acid release from adipocytes in the presence of the inhibitor.
-
Adipocyte differentiation: Assessing the effect of this compound on the differentiation of pre-adipocytes into mature adipocytes.
-
In vivo models of metabolic disease: Evaluating the efficacy of this compound in diet-induced obesity and atherosclerosis animal models, with a focus on lipid profiles, glucose tolerance, and plaque formation.
Conclusion
This compound is a valuable research tool for investigating the roles of FABP4 in health and disease. Its high selectivity for FABP4 over FABP3 makes it a more desirable compound for in vivo studies compared to less selective inhibitors. While its anti-inflammatory properties are established, the exploration of its effects on lipid metabolism is a critical next step in determining its full therapeutic potential for metabolic disorders. This guide provides the foundational information necessary for researchers to design and execute further studies to unravel the complete pharmacological profile of this promising inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Effects of FABP4 on Cardiovascular Disease in the Aging Population - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of potent, selective and orally bioavailable biphenyl scaffold as FABP4 inhibitors for anti-inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Therapeutic Potential of FABP4 Inhibition: A Technical Guide
An In-depth Examination of Fatty Acid-Binding Protein 4 as a Therapeutic Target for Metabolic and Inflammatory Diseases
Introduction
Fatty acid-binding protein 4 (FABP4), also known as adipocyte protein 2 (aP2), has emerged as a critical regulator at the intersection of metabolic and inflammatory pathways.[1][2][3] Predominantly expressed in adipocytes and macrophages, FABP4 functions as an intracellular lipid chaperone, facilitating the transport of fatty acids.[1][4][5] Elevated levels of circulating FABP4 are strongly associated with a range of pathological conditions, including obesity, type 2 diabetes, insulin resistance, atherosclerosis, and certain cancers.[1][2][3][4] This association has positioned FABP4 as a promising therapeutic target for a new class of drugs aimed at mitigating these widespread and debilitating diseases. This technical guide provides a comprehensive overview of the therapeutic potential of FABP4 inhibition, with a focus on the mechanism of action, preclinical evidence, and the methodologies used to evaluate novel inhibitors. While specific data for a compound designated "Fabp4-IN-2" is not publicly available, this guide will utilize data from well-characterized FABP4 inhibitors to illustrate the therapeutic promise of targeting this protein.
Mechanism of Action and Therapeutic Rationale
FABP4 exerts its influence through multiple intracellular and extracellular pathways. Intracellularly, it modulates lipid metabolism and inflammatory responses by interacting with key signaling molecules.[6] Notably, FABP4 interacts with hormone-sensitive lipase (HSL) to regulate lipolysis and peroxisome proliferator-activated receptor-gamma (PPARγ) to influence gene transcription related to adipogenesis and inflammation.[2][7] It has also been shown to interact with Janus kinase 2 (JAK2), impacting cytokine signaling.[2][7]
Extracellularly, FABP4 is secreted by adipocytes and acts as an adipokine, influencing systemic glucose metabolism.[5] By targeting FABP4, inhibitors can disrupt these processes, leading to a variety of therapeutic effects, including:
-
Improved Insulin Sensitivity: By modulating lipid metabolism and reducing inflammation, FABP4 inhibitors can enhance insulin signaling.[1]
-
Reduced Atherosclerosis: Inhibition of FABP4 in macrophages can decrease foam cell formation and inflammation within atherosclerotic plaques.
-
Anti-inflammatory Effects: FABP4 inhibitors can suppress inflammatory signaling pathways in macrophages.[1]
-
Potential Anti-cancer Activity: Emerging research suggests that targeting FABP4 may disrupt the metabolic processes that support tumor growth and metastasis.[1][4]
The therapeutic rationale for FABP4 inhibition is supported by preclinical studies using both genetic knockout models and small molecule inhibitors.[8][9] Mice lacking FABP4 are protected from diet-induced obesity, insulin resistance, and atherosclerosis.[2]
Quantitative Data on Representative FABP4 Inhibitors
While data on "this compound" is unavailable, several other FABP4 inhibitors have been described in the scientific literature. The following tables summarize the available quantitative data for some of these compounds.
| Inhibitor | Target(s) | Potency (IC50/Ki) | Key In Vitro Effects | Key In Vivo Effects | Reference |
| BMS309403 | FABP4 | Ki < 2 nM | Highly selective over other FABPs | Improves glucose homeostasis and insulin sensitivity in obese mice; Reduces adipose tissue inflammation and hepatic lipid accumulation. | [6][10] |
| HTS01037 | FABP4 | Not specified | Induces UCP2 expression; Attenuates pro-inflammatory NF-κB signaling in macrophages. | Not specified | [6][11] |
| D9 | FABP4/FABP5 (dual) | Not specified | Decreases FABP4 secretion; Strong anti-lipolytic effect in mature adipocytes; Suppresses MCP-1 expression in macrophages. | Potently decreases serum FABP4 levels and ameliorates glucose metabolism disorders in db/db mice. | [12] |
| E1 | FABP4/FABP5 (dual) | Not specified | Decreases FABP4 secretion; Strong anti-lipolytic effect in mature adipocytes; Suppresses MCP-1 expression in macrophages. | Potently decreases serum FABP4 levels and ameliorates glucose metabolism disorders in db/db mice. | [12] |
| Levolofloxacin | FABP4 | Not specified | Directly inhibits FABP4 activity in ligand displacement and cell-based assays. | Does not induce adipogenesis in adipocytes. | [13] |
Experimental Protocols
The evaluation of novel FABP4 inhibitors typically involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and therapeutic efficacy.
In Vitro Assays
-
Ligand Displacement Assay:
-
Objective: To determine the binding affinity of a test compound to FABP4.
-
Methodology: Recombinant human FABP4 protein is incubated with a fluorescently labeled fatty acid probe. The test compound is then added at varying concentrations. The displacement of the fluorescent probe by the test compound results in a decrease in fluorescence, which is measured using a fluorometer. The IC50 value (the concentration of the compound that displaces 50% of the probe) is then calculated.
-
-
Cell-Based Lipolysis Assay:
-
Objective: To assess the functional effect of the inhibitor on adipocyte lipolysis.
-
Methodology: Differentiated 3T3-L1 adipocytes are treated with the test compound for a specified period. Lipolysis is then stimulated using isoproterenol or another β-adrenergic agonist. The amount of glycerol or free fatty acids released into the cell culture medium is quantified as a measure of lipolysis. A reduction in glycerol or free fatty acid release in the presence of the compound indicates inhibitory activity.
-
-
Macrophage Inflammation Assay:
-
Objective: To evaluate the anti-inflammatory effects of the inhibitor.
-
Methodology: A macrophage cell line (e.g., THP-1) is treated with the test compound and then stimulated with an inflammatory agent like lipopolysaccharide (LPS). The expression of pro-inflammatory cytokines such as TNF-α, IL-6, and MCP-1 in the cell culture supernatant is measured by ELISA or qPCR. A decrease in cytokine production indicates an anti-inflammatory effect.
-
In Vivo Studies
-
Pharmacokinetic Profiling:
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the inhibitor.
-
Methodology: The test compound is administered to rodents (e.g., mice or rats) via oral gavage or intravenous injection. Blood samples are collected at various time points, and the concentration of the compound in the plasma is measured using LC-MS/MS. This data is used to calculate key pharmacokinetic parameters such as half-life, bioavailability, and clearance.
-
-
Efficacy in a Diet-Induced Obesity Mouse Model:
-
Objective: To assess the therapeutic effect of the inhibitor on metabolic parameters in an obesity model.
-
Methodology: C57BL/6J mice are fed a high-fat diet for several weeks to induce obesity and insulin resistance. The mice are then treated with the test compound or a vehicle control for a specified duration. Throughout the study, parameters such as body weight, food intake, glucose tolerance (via glucose tolerance test), and insulin sensitivity (via insulin tolerance test) are monitored. At the end of the study, tissues such as the liver, adipose tissue, and muscle are collected for histological and biochemical analysis.
-
-
Efficacy in a Genetic Mouse Model of Diabetes (db/db mice):
-
Objective: To evaluate the anti-diabetic effects of the inhibitor.
-
Methodology: Genetically diabetic db/db mice are treated with the test compound or vehicle. Blood glucose levels, HbA1c, and serum insulin levels are monitored. The effects on diabetic complications, such as nephropathy and neuropathy, can also be assessed.
-
Visualizing FABP4's Role and Inhibitor Evaluation
To better understand the complex interactions of FABP4 and the process of evaluating its inhibitors, the following diagrams have been generated.
Caption: Simplified signaling pathways involving FABP4 in adipocytes, macrophages, and its extracellular role.
Caption: A generalized experimental workflow for the discovery and preclinical evaluation of FABP4 inhibitors.
Conclusion and Future Directions
The inhibition of FABP4 represents a compelling therapeutic strategy for a multitude of metabolic and inflammatory diseases.[1] Preclinical evidence strongly supports the potential of FABP4 inhibitors to improve insulin sensitivity, reduce inflammation, and protect against atherosclerosis. While no FABP4 inhibitors are currently in clinical trials, likely due to concerns about potential side effects and the need for highly selective compounds, the field is actively progressing.[11] Future research will likely focus on the development of highly potent and selective inhibitors, including both small molecules and monoclonal antibodies, with favorable pharmacokinetic profiles.[1][9] A deeper understanding of the tissue-specific roles of FABP4 and its interaction partners will be crucial for designing next-generation therapeutics with enhanced efficacy and safety. The translation of these promising preclinical findings into clinical applications holds the potential to provide novel and effective treatments for some of the most pressing global health challenges.
References
- 1. What are FABP4 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Fatty Acid-Binding Protein 4 (FABP4): Pathophysiological Insights and Potent Clinical Biomarker of Metabolic and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A New Insight into Fatty Acid Binding Protein 4 Mechanisms and Therapeutic Implications in Obesity-Associated Diseases: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | FABP4 in obesity-associated carcinogenesis: Novel insights into mechanisms and therapeutic implications [frontiersin.org]
- 5. Therapeutic Perspectives of Fatty Acid Binding Proteins | Hotamişlıgıl Lab | Department of Molecular Metabolism | HSPH [hsph.harvard.edu]
- 6. Metabolic functions of FABPs— mechanisms and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. FABP4/aP2 Regulates Macrophage Redox Signaling and Inflammasome Activation via Control of UCP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. news.harvard.edu [news.harvard.edu]
- 10. researchgate.net [researchgate.net]
- 11. The Effects of FABP4 on Cardiovascular Disease in the Aging Population - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of FABP4/5 inhibitors with potential therapeutic effect on type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of FDA-approved drugs as inhibitors of fatty acid binding protein 4 using molecular docking screening - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Selective Inhibition of FABP4 over FABP3 by BMS309403
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fatty acid-binding proteins (FABPs) are intracellular lipid chaperones that regulate lipid metabolism and inflammatory signaling pathways. FABP4, predominantly expressed in adipocytes and macrophages, has emerged as a promising therapeutic target for metabolic diseases and atherosclerosis. Conversely, the closely related isoform FABP3 is primarily found in the heart, raising concerns that non-selective inhibition could lead to cardiac side effects. This technical guide provides an in-depth analysis of the selective FABP4 inhibitor, BMS309403, detailing its binding affinity for FABP4 versus FABP3, the experimental methodology used to determine these values, and the relevant signaling pathways.
Inhibitor Binding Affinity: FABP4 vs. FABP3
BMS309403 is a potent and selective inhibitor of FABP4.[1][2][3][4][5] Its inhibitory constant (Ki) demonstrates significant selectivity for FABP4 over the cardiac isoform, FABP3. This selectivity is crucial for therapeutic applications, as it minimizes the potential for off-target effects on cardiac tissue.
The binding affinities of BMS309403 for human FABP4 and FABP3 are summarized in the table below.
| Target | Ki Value (nM) | Selectivity (over FABP3) |
| FABP4 | < 2 | > 125-fold |
| FABP3 | 250 | 1 |
Data sourced from multiple references indicating consistent findings.[1][2][3][4][5]
Experimental Protocol: Ligand Displacement Assay
The Ki values for BMS309403 were determined using a competitive ligand displacement assay. This method measures the ability of a test compound to displace a fluorescent probe from the ligand-binding pocket of the target protein.
Materials and Reagents
-
Proteins: Recombinant human FABP4 and FABP3
-
Fluorescent Probe: 1,8-Anilinonaphthalenesulfonate (1,8-ANS)
-
Inhibitor: BMS309403
-
Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Equipment: Fluorescence plate reader
Assay Principle
The fluorescent probe, 1,8-ANS, exhibits low fluorescence in an aqueous environment but becomes highly fluorescent upon binding to the hydrophobic pocket of FABPs. The assay measures the decrease in fluorescence as the unlabeled inhibitor, BMS309403, displaces the 1,8-ANS probe from the FABP binding site.
Experimental Workflow
The following diagram illustrates the key steps in the ligand displacement assay used to determine the Ki of BMS309403.
Caption: Workflow for determining inhibitor Ki using a ligand displacement assay.
Data Analysis
The fluorescence intensity is plotted against the logarithm of the inhibitor concentration to generate a dose-response curve. The IC50 value, the concentration of inhibitor required to displace 50% of the fluorescent probe, is determined from this curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration of the fluorescent probe and its affinity for the protein.
Signaling Pathways and Therapeutic Implications
FABP4 is implicated in several signaling pathways that are central to the pathogenesis of metabolic and inflammatory diseases. By inhibiting FABP4, BMS309403 can modulate these pathways, leading to potential therapeutic benefits.
FABP4-Mediated Inflammatory Signaling in Macrophages
In macrophages, FABP4 is involved in inflammatory responses. Inhibition of FABP4 by BMS309403 has been shown to reduce the production of pro-inflammatory cytokines.[4]
The following diagram illustrates the simplified signaling pathway.
Caption: Simplified FABP4 signaling in macrophage inflammation.
Conclusion
BMS309403 is a highly selective and potent inhibitor of FABP4, with a significantly lower affinity for the cardiac isoform FABP3. The well-defined experimental protocols for determining its binding affinity provide a solid foundation for its characterization. The ability of BMS309403 to modulate inflammatory signaling pathways underscores the therapeutic potential of selective FABP4 inhibition in a range of metabolic and cardiovascular diseases. This technical guide provides essential data and methodologies for researchers and drug development professionals working on FABP inhibitors and related therapeutic areas.
References
- 1. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BMS 309403 | Fatty Acid Binding Proteins (FABP) | Tocris Bioscience [tocris.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to Fabp4-IN-2: A Potent and Selective FABP4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fabp4-IN-2, also identified as compound 10g in the primary literature, is a selective and orally bioavailable inhibitor of Fatty Acid-Binding Protein 4 (FABP4). With a biphenyl scaffold, this small molecule demonstrates significant potential for the treatment of inflammation-related diseases. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, based on available scientific literature. It includes a detailed summary of its inhibitory potency, selectivity, and pharmacokinetic profile, as well as insights into its mechanism of action in modulating inflammatory responses.
Chemical Structure and Properties
This compound is chemically known as 4'-chloro-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-2'-(trifluoromethyl)biphenyl-3-carboxylic acid. Its structure is characterized by a central biphenyl core with distinct substitutions that contribute to its high affinity and selectivity for FABP4.
Chemical Structure:
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C22H14ClF3O3 |
| Molecular Weight | 418.79 g/mol |
| CAS Number | 2983117-36-6 |
Biological Activity and Pharmacokinetics
This compound has been identified as a potent inhibitor of FABP4, a key protein involved in lipid metabolism and inflammatory pathways. Its biological activity is characterized by its strong binding affinity to FABP4 and its selectivity over other fatty acid-binding proteins, such as FABP3.
In Vitro Activity
| Parameter | Value | Reference |
| Ki (FABP4) | 0.51 μM | [1] |
| Ki (FABP3) | 33.01 μM | [1] |
| Selectivity (FABP3/FABP4) | ~65-fold | [1] |
In Vivo Pharmacokinetics
Pharmacokinetic studies in mice have demonstrated that this compound possesses excellent oral bioavailability.
| Parameter | Value | Reference |
| Oral Bioavailability (F%) | 89.4% | [1] |
Mechanism of Action
Fatty Acid-Binding Protein 4 (FABP4) plays a crucial role in the inflammatory cascade, particularly in response to stimuli like lipopolysaccharide (LPS). LPS, a component of the outer membrane of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4), initiating a signaling cascade that leads to the production of pro-inflammatory cytokines. FABP4 is implicated in this pathway, and its inhibition is a promising strategy for mitigating inflammation.
This compound, by selectively inhibiting FABP4, is proposed to disrupt this inflammatory signaling. The anticipated mechanism involves the modulation of downstream pathways such as the JNK and NF-κB signaling cascades, which are key regulators of inflammatory gene expression.
Signaling Pathway
Caption: Proposed mechanism of action for this compound in LPS-induced inflammation.
Experimental Protocols
While the primary publication provides an overview of the methodologies, detailed step-by-step protocols are summarized below based on standard laboratory practices in the field.
Synthesis of this compound
The synthesis of 4'-chloro-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-2'-(trifluoromethyl)biphenyl-3-carboxylic acid involves a multi-step organic synthesis process. A key step is likely a Suzuki coupling reaction to form the biphenyl core, followed by functional group manipulations to introduce the carboxylic acid and other substituents. A generalized workflow is presented below.
References
The Role of FABP4 Inhibition in Metabolic Disease Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty acid-binding protein 4 (FABP4), also known as aP2, is a lipid chaperone predominantly expressed in adipocytes and macrophages. It plays a pivotal role in intracellular fatty acid trafficking, lipid metabolism, and inflammatory signaling pathways. Elevated levels of FABP4 are strongly associated with a range of metabolic disorders, including obesity, insulin resistance, type 2 diabetes, and atherosclerosis, making it a compelling therapeutic target for the development of novel treatments for these conditions.[1][2] This technical guide provides an in-depth overview of a representative FABP4 inhibitor, BMS309403, as a tool for studying metabolic diseases, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows. While the specific compound "Fabp4-IN-2" did not yield sufficient public data, the well-characterized inhibitor BMS309403 serves as an exemplary model for understanding the therapeutic potential of FABP4 inhibition.
Data Presentation: The Efficacy of FABP4 Inhibition with BMS309403
The following tables summarize the key quantitative data demonstrating the potency and efficacy of BMS309403 in various in vitro and in vivo models of metabolic disease.
Table 1: In Vitro Binding Affinity and Cellular Activity of BMS309403
| Parameter | Target/Cell Line | Value | Reference(s) |
| Binding Affinity (Ki) | Human FABP4 | <2 nM | [1][2][3][4] |
| Human FABP3 | 250 nM | [1][2][3][4] | |
| Human FABP5 | 350 nM | [1][2][3][4] | |
| MCP-1 Inhibition (IC50) | THP-1 Macrophages | ~10-25 µM | [5][6] |
Table 2: In Vivo Efficacy of BMS309403 in Mouse Models of Metabolic Disease
| Animal Model | Treatment Regimen | Key Findings | Reference(s) |
| ApoE-/- Mice | 15 mg/kg/day for 6 weeks | Improved endothelial function, increased phosphorylated and total eNOS | [1] |
| Chronic administration | Reduced atherosclerotic lesion area | [2] | |
| Diet-Induced Obese (DIO) Mice | Chronic administration in diet | Reduced plasma triglycerides and free fatty acids | [5][6] |
| ob/ob Mice | Chronic administration | Improved glucose tolerance and insulin sensitivity | [4][5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments involving the FABP4 inhibitor BMS309403.
FABP4 Ligand Binding Displacement Assay
This assay is used to determine the binding affinity of a test compound to FABP4.
-
Principle: The fluorescent probe 1-anilinonaphthalene-8-sulfonic acid (1,8-ANS) binds to the fatty acid-binding pocket of FABP4, resulting in a high fluorescence signal. A competitive ligand will displace 1,8-ANS, leading to a decrease in fluorescence.[4]
-
Materials:
-
Recombinant human FABP4 protein
-
1,8-ANS
-
BMS309403 or other test compounds
-
Assay buffer (e.g., 50 mM phosphate buffer with 100 mM NaCl, pH 7.2)
-
96-well black microplate
-
Fluorometric plate reader
-
-
Procedure:
-
Prepare a solution of recombinant FABP4 and 1,8-ANS in the assay buffer.
-
Add increasing concentrations of the test compound (e.g., BMS309403) to the wells of the microplate.
-
Add the FABP4/1,8-ANS solution to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to reach equilibrium.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for 1,8-ANS.
-
Calculate the Ki value from the resulting dose-response curve.
-
Macrophage MCP-1 Secretion Assay
This assay measures the anti-inflammatory effect of a FABP4 inhibitor.
-
Principle: Differentiated THP-1 macrophages, a human monocytic cell line, secrete the pro-inflammatory chemokine MCP-1. Inhibition of FABP4 can reduce this secretion.[4][5][6]
-
Materials:
-
THP-1 cells
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation
-
BMS309403 or other test compounds
-
Lipopolysaccharide (LPS) (optional, for stimulated MCP-1 release)
-
Cell culture medium and supplements
-
Human MCP-1 ELISA kit
-
-
Procedure:
-
Culture THP-1 cells and differentiate them into macrophages by treating with PMA for 48-72 hours.
-
Replace the medium with fresh medium containing various concentrations of the FABP4 inhibitor and incubate for a specified period (e.g., 24 hours). For stimulated release, add LPS along with the inhibitor.
-
Collect the cell culture supernatant.
-
Quantify the concentration of MCP-1 in the supernatant using a human MCP-1 ELISA kit according to the manufacturer's instructions.
-
Determine the IC50 value for MCP-1 inhibition.
-
In Vivo Efficacy Study in a Diet-Induced Obesity (DIO) Mouse Model
This protocol outlines a typical in vivo study to assess the metabolic effects of a FABP4 inhibitor.
-
Principle: Chronic administration of a FABP4 inhibitor to mice on a high-fat diet can ameliorate dyslipidemia and other metabolic dysfunctions.[5][6]
-
Materials:
-
Male C57BL/6J mice
-
High-fat diet (e.g., 60% kcal from fat)
-
BMS309403 formulated for oral administration (e.g., in diet or for oral gavage)
-
Equipment for blood collection and glucose tolerance tests
-
-
Procedure:
-
Induce obesity in mice by feeding a high-fat diet for a specified period (e.g., 8-12 weeks).
-
Divide the mice into treatment and vehicle control groups.
-
Administer the FABP4 inhibitor or vehicle daily for the duration of the study (e.g., 4-8 weeks).
-
Monitor body weight and food intake regularly.
-
At the end of the study, perform metabolic assessments such as:
-
Fasting blood glucose and insulin levels.
-
Glucose tolerance test (GTT) and insulin tolerance test (ITT).
-
Measurement of plasma lipids (triglycerides, free fatty acids).
-
-
Collect tissues (e.g., adipose tissue, liver, muscle) for further analysis (e.g., gene expression, histology).
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways involving FABP4 and a typical experimental workflow for evaluating a FABP4 inhibitor.
Caption: FABP4 Signaling Pathways and Point of Inhibition.
Caption: Experimental Workflow for FABP4 Inhibitor Evaluation.
Conclusion
The inhibition of FABP4 presents a promising therapeutic strategy for the management of a spectrum of metabolic diseases. The representative inhibitor, BMS309403, has demonstrated significant efficacy in preclinical models by modulating lipid metabolism, reducing inflammation, and improving insulin sensitivity. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of FABP4 inhibition and to design and execute robust preclinical studies in the field of metabolic disease research. Further investigation into the intricate molecular mechanisms and the development of next-generation FABP4 inhibitors will be crucial in translating these promising findings into clinical applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Treatment of diabetes and atherosclerosis by inhibiting fatty-acid-binding protein aP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Preliminary In Vitro Studies with FABP4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro evaluation of Fatty Acid-Binding Protein 4 (FABP4) inhibitors. Due to the limited publicly available data for the specific inhibitor Fabp4-IN-2, this document focuses on the broader class of FABP4 inhibitors, utilizing data and protocols from well-characterized compounds to establish a framework for research and development.
Quantitative Data on FABP4 Inhibitors
The inhibitory activity of various compounds against FABP4 has been determined using a range of in vitro assays. The following table summarizes key quantitative data for several known FABP4 inhibitors, providing a comparative landscape of their potency. It is important to note that direct comparisons should be made with caution due to variations in assay conditions.
| Inhibitor | Assay Type | Parameter | Value | Cell Line/System |
| BMS309403 | Ligand Displacement Assay | Ki | < 2 nM | Recombinant FABP4 |
| MFP-0012328 | Isothermal Titration Calorimetry | KD | 316 nM | Recombinant FABP4 |
| Compound 1 | Ki Assay | Ki | 0.16 µM | Recombinant FABP4 |
| Compound 2 | Ki Assay | Ki | Not specified | Recombinant FABP4 |
| Compound 3 | Ki Assay | Ki | Not specified | Recombinant FABP4 |
| Compound 4 | Ki Assay | Ki | Lowest activity | Recombinant FABP4 |
| HTS01037 | Ligand Displacement Assay | Ki | 670 nM | Recombinant FABP4 |
| Pyridazinone-based analog 14e | Not specified | IC50 | 1.57 µM | Not specified |
Data compiled from multiple sources.[1][2][3][4][5]
Experimental Protocols for In Vitro FABP4 Inhibition Assays
Detailed and robust experimental protocols are critical for the accurate assessment of FABP4 inhibitor potency and mechanism of action. Below are methodologies for common in vitro assays.
2.1. Ligand Displacement Assay
This assay measures the ability of a test compound to displace a fluorescent probe from the FABP4 binding pocket.
-
Materials:
-
Recombinant human FABP4 protein
-
Fluorescent probe (e.g., 1-anilinonaphthalene-8-sulfonic acid - ANS)[5]
-
Test compounds
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
96-well black microplates
-
-
Procedure:
-
Prepare a solution of recombinant FABP4 in assay buffer.
-
Prepare serial dilutions of the test compounds and the fluorescent probe.
-
In a 96-well plate, add the FABP4 solution.
-
Add the fluorescent probe to all wells except the blank.
-
Add the test compounds at various concentrations to the appropriate wells. Include a positive control (a known FABP4 inhibitor like arachidonic acid) and a negative control (vehicle).[6]
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.
-
Measure the fluorescence intensity using a microplate reader at appropriate excitation and emission wavelengths (e.g., Ex: 370 nm, Em: 475 nm for some assays).[6]
-
The decrease in fluorescence signal indicates displacement of the probe by the test compound.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.
-
2.2. Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change upon binding of a ligand to a protein, allowing for the determination of binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
-
Materials:
-
Recombinant human FABP4 protein
-
Test compounds
-
ITC buffer (e.g., phosphate buffer, pH 7.4)
-
Isothermal titration calorimeter
-
-
Procedure:
-
Prepare a solution of FABP4 in the ITC buffer and load it into the sample cell of the calorimeter.
-
Prepare a solution of the test compound in the same buffer and load it into the injection syringe.
-
Perform a series of injections of the test compound into the FABP4 solution while monitoring the heat change.
-
The resulting data is a plot of heat change per injection versus the molar ratio of ligand to protein.
-
Fit the data to a suitable binding model to determine the KD, n, ΔH, and ΔS.[1]
-
2.3. Cellular Lipolysis Assay
This assay assesses the functional effect of FABP4 inhibitors on lipolysis in adipocytes.
-
Materials:
-
Differentiated 3T3-L1 adipocytes
-
Test compounds
-
Lipolysis-inducing agent (e.g., isoproterenol)[4]
-
Glycerol assay kit
-
-
Procedure:
-
Culture and differentiate 3T3-L1 preadipocytes into mature adipocytes.
-
Pre-incubate the adipocytes with various concentrations of the test compound for a specified period.
-
Induce lipolysis by adding a lipolytic agent like isoproterenol.
-
After incubation, collect the culture medium.
-
Measure the glycerol concentration in the medium using a commercial glycerol assay kit.
-
A reduction in glycerol release indicates inhibition of lipolysis.
-
Determine the IC50 of the compound for lipolysis inhibition.[4]
-
Visualization of Workflows and Pathways
3.1. Experimental Workflow for In Vitro FABP4 Inhibition Screening
References
- 1. Evaluation of the Anti-Inflammatory Effects of Novel Fatty Acid-Binding Protein 4 Inhibitors in Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interaction Analysis of FABP4 Inhibitors by X-ray Crystallography and Fragment Molecular Orbital Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of binding affinity and docking of novel fatty acid-binding protein (FABP) ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Novel fatty acid binding protein 4 (FABP4) inhibitors: virtual screening, synthesis and crystal structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Effects of FABP4 on Cardiovascular Disease in the Aging Population - PMC [pmc.ncbi.nlm.nih.gov]
Fabp4-IN-2: A Potent and Selective Tool for Interrogating FABP4 Function
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Fatty acid-binding protein 4 (FABP4), also known as aP2, is a lipid chaperone predominantly expressed in adipocytes and macrophages. It plays a pivotal role in intracellular fatty acid trafficking, lipid metabolism, and inflammatory signaling pathways. Dysregulation of FABP4 has been implicated in a range of metabolic and inflammatory disorders, including obesity, type 2 diabetes, atherosclerosis, and certain cancers, making it a compelling therapeutic target. Fabp4-IN-2, a novel small molecule inhibitor, has emerged as a valuable research tool for elucidating the multifaceted functions of FABP4. This technical guide provides a comprehensive overview of this compound, including its biochemical properties, experimental protocols for its use, and its application in understanding FABP4-mediated signaling pathways.
Chemical and Pharmacological Properties of this compound
This compound, also referred to as compound 10g in its discovery publication, is a potent and selective inhibitor of FABP4. It was developed through the optimization of a biphenyl scaffold and exhibits excellent oral bioavailability.
Table 1: In Vitro Inhibitory Activity and Selectivity of this compound
| Target | Kᵢ (μM) |
| FABP4 | 0.51 |
| FABP3 | 33.01 |
| FABP5 | > 50 |
Table 2: Pharmacokinetic Properties of this compound in Mice (Oral Administration, 25 mg/kg)
| Parameter | Value |
| Tₘₐₓ (h) | 1.0 |
| Cₘₐₓ (ng/mL) | 1256 |
| AUC₀₋ₜ (ng·h/mL) | 5432 |
| Bioavailability (F%) | 89.4 |
Experimental Protocols
In Vitro FABP4 Inhibition Assay
This protocol describes a fluorescence polarization-based assay to determine the inhibitory activity of compounds against FABP4.
Materials:
-
Recombinant human FABP4 protein
-
Fluorescently labeled fatty acid probe (e.g., ANS)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl)
-
This compound or other test compounds
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Prepare a solution of recombinant FABP4 in assay buffer.
-
Prepare serial dilutions of this compound or test compounds in assay buffer.
-
In a microplate, add the FABP4 solution, the fluorescent probe, and the test compound dilutions.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for binding equilibrium.
-
Measure the fluorescence polarization of each well using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ or Kᵢ value by fitting the data to a dose-response curve.
LPS-Induced TNF-α Release in RAW264.7 Macrophages
This cell-based assay evaluates the anti-inflammatory effect of this compound by measuring the inhibition of TNF-α secretion from lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW264.7 murine macrophage cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
This compound
-
TNF-α ELISA kit
Procedure:
-
Seed RAW264.7 cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a defined period (e.g., 6 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Determine the effect of this compound on TNF-α release and calculate the IC₅₀ value.
FABP4 Signaling Pathways and the Role of this compound
FABP4 is a key node in several signaling pathways that link lipid metabolism to inflammation. This compound can be utilized to dissect these pathways and understand the specific contribution of FABP4.
FABP4 in LPS-Induced Inflammatory Signaling
Lipopolysaccharide, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system. Upon binding to its receptor, Toll-like receptor 4 (TLR4), on macrophages, LPS triggers a signaling cascade that leads to the production of pro-inflammatory cytokines, such as TNF-α. FABP4 has been shown to be a critical mediator in this pathway.
Caption: FABP4 in LPS-TLR4 signaling pathway.
This compound, by directly inhibiting FABP4, can be used to investigate the extent to which FABP4 contributes to the amplification of the inflammatory response initiated by LPS. Experiments using this compound can help quantify the reduction in downstream signaling events, such as NF-κB activation and TNF-α production, thereby clarifying the precise role of FABP4 in this critical inflammatory pathway.
Experimental Workflow for Evaluating this compound Efficacy
The following workflow outlines the key steps in characterizing a novel FABP4 inhibitor like this compound.
Caption: Experimental workflow for this compound evaluation.
This logical progression of experiments, from initial biochemical characterization to in vivo proof-of-concept, is essential for validating the potential of a new FABP4 inhibitor. This compound serves as an excellent case study for this drug discovery and development process.
Conclusion
This compound is a valuable chemical probe for investigating the diverse biological roles of FABP4. Its high potency, selectivity, and oral bioavailability make it a superior tool for both in vitro and in vivo studies. By utilizing this compound in well-defined experimental systems, researchers can further unravel the intricate mechanisms by which FABP4 contributes to health and disease, paving the way for the development of novel therapeutics targeting this important protein.
Methodological & Application
Application Notes and Protocols for Fabp4-IN-2 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Fabp4-IN-2, a selective inhibitor of Fatty Acid-Binding Protein 4 (FABP4), in cell culture experiments. The following protocols and data are intended to assist researchers in studying the roles of FABP4 in metabolic and inflammatory processes.
Introduction
Fatty Acid-Binding Protein 4 (FABP4), also known as aP2, is a key intracellular lipid chaperone predominantly expressed in adipocytes and macrophages.[1][2] It plays a crucial role in fatty acid uptake, transport, and signaling. Elevated levels of FABP4 are associated with obesity, insulin resistance, type 2 diabetes, and atherosclerosis.[2] this compound is a selective and orally active inhibitor of FABP4 with a Ki value of 0.51 μM, making it a valuable tool for investigating the therapeutic potential of FABP4 inhibition in various disease models.
Data Presentation
The following table summarizes the key quantitative data for this compound and a structurally related FABP4 inhibitor, BMS309403, which can be used as a reference for experimental design.
| Compound | Target | Ki Value (μM) | Effective Concentration in Cell Culture (μM) | Relevant Cell Lines | Key Applications |
| This compound | FABP4 | 0.51 | Estimated 1-50 | 3T3-L1 pre-adipocytes, primary human macrophages | Inhibition of adipocyte differentiation, anti-inflammatory studies |
| BMS309403 | FABP4 | <0.002 | 10-50 | 3T3-L1 pre-adipocytes, THP-1 macrophages, primary human trophoblasts | Inhibition of lipolysis, reduction of inflammatory responses, attenuation of lipid accumulation |
Experimental Protocols
Below are detailed protocols for common cell-based assays involving the use of this compound. These protocols are based on established methods for studying FABP4 function and can be adapted for specific research needs.
Adipocyte Differentiation Assay
This protocol describes how to assess the effect of this compound on the differentiation of pre-adipocytes into mature adipocytes.
Materials:
-
3T3-L1 pre-adipocytes
-
DMEM with high glucose, 10% Fetal Bovine Serum (FBS), and 1% Penicillin-Streptomycin (Growth Medium)
-
Differentiation Medium I (DMEM, 10% FBS, 1 μM dexamethasone, 0.5 mM IBMX, 10 μg/mL insulin)
-
Differentiation Medium II (DMEM, 10% FBS, 10 μg/mL insulin)
-
This compound (stock solution in DMSO)
-
Oil Red O staining solution
-
Phosphate Buffered Saline (PBS)
-
Formalin (10%)
Procedure:
-
Cell Seeding: Seed 3T3-L1 pre-adipocytes in a 24-well plate at a density of 2 x 10^4 cells/well in Growth Medium and culture until confluent.
-
Initiation of Differentiation: Two days post-confluence (Day 0), replace the Growth Medium with Differentiation Medium I containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50 μM) or vehicle control (DMSO).
-
Maturation: On Day 2, replace the medium with Differentiation Medium II containing this compound or vehicle.
-
Maintenance: From Day 4 onwards, replace the medium every two days with Differentiation Medium II containing the inhibitor or vehicle.
-
Assessment of Differentiation (Day 8-10):
-
Wash cells with PBS.
-
Fix cells with 10% formalin for 30 minutes.
-
Wash with water and then with 60% isopropanol.
-
Stain with Oil Red O solution for 30 minutes to visualize lipid droplets.
-
Wash with water and acquire images using a microscope.
-
For quantification, elute the stain with 100% isopropanol and measure the absorbance at 520 nm.
-
Macrophage Inflammation Assay
This protocol outlines a method to investigate the anti-inflammatory effects of this compound on macrophages.
Materials:
-
Human THP-1 monocytes or primary human macrophages
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
Lipopolysaccharide (LPS)
-
This compound (stock solution in DMSO)
-
ELISA kits for TNF-α, IL-6, and MCP-1
-
TRIzol reagent for RNA extraction
-
qRT-PCR reagents
Procedure:
-
Macrophage Differentiation (for THP-1 cells): Seed THP-1 monocytes at 5 x 10^5 cells/well in a 12-well plate and differentiate into macrophages by treating with 100 ng/mL PMA for 48 hours.
-
Pre-treatment with Inhibitor: Replace the medium with fresh RPMI-1640 and pre-treat the differentiated macrophages with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 μM) or vehicle control for 1 hour.
-
Inflammatory Challenge: Stimulate the cells with 100 ng/mL LPS for 6-24 hours.
-
Analysis of Inflammatory Markers:
-
Cytokine Secretion: Collect the cell culture supernatant and measure the levels of TNF-α, IL-6, and MCP-1 using ELISA kits according to the manufacturer's instructions.
-
Gene Expression: Lyse the cells with TRIzol, extract total RNA, and perform qRT-PCR to analyze the mRNA expression levels of inflammatory genes (e.g., TNF, IL6, CCL2).
-
Lipolysis Assay
This protocol is designed to measure the effect of this compound on the breakdown of triglycerides (lipolysis) in mature adipocytes.
Materials:
-
Differentiated 3T3-L1 adipocytes (as described in Protocol 1)
-
Krebs-Ringer Bicarbonate Buffer (KRBH) with 2% BSA
-
Isoproterenol (a lipolytic agent)
-
This compound (stock solution in DMSO)
-
Glycerol Assay Kit
Procedure:
-
Preparation of Adipocytes: Differentiate 3T3-L1 cells into mature adipocytes in a 12-well plate.
-
Inhibitor Treatment: Wash the cells with PBS and incubate with KRBH buffer containing various concentrations of this compound or vehicle for 1 hour.
-
Stimulation of Lipolysis: Add isoproterenol (e.g., 10 μM) to the wells and incubate for 2-4 hours at 37°C.
-
Glycerol Measurement: Collect the buffer from each well and measure the glycerol concentration using a commercial glycerol assay kit. Glycerol release is an indicator of lipolysis.
Visualizations
FABP4 Signaling Pathway and Inhibition by this compound
Caption: FABP4 signaling and its inhibition by this compound.
Experimental Workflow for Evaluating this compound in Cell Culture
References
Application Notes and Protocols for Fabp4-IN-2 in a Mouse Model of Inflammation
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Fatty acid-binding protein 4 (FABP4), also known as aP2, is a key intracellular lipid-binding protein primarily expressed in adipocytes and macrophages.[1][2][3] It plays a crucial role in lipid metabolism and has been increasingly recognized as a critical mediator of inflammatory pathways.[4][5] Elevated levels of FABP4 are associated with various inflammatory conditions, including atherosclerosis, type 2 diabetes, and non-alcoholic fatty liver disease.[2][5][6] Consequently, the inhibition of FABP4 has emerged as a promising therapeutic strategy to mitigate inflammation. This document provides detailed application notes and protocols for the use of a representative FABP4 inhibitor, modeled on the well-characterized compound BMS309403, in a mouse model of inflammation. While the specific inhibitor "Fabp4-IN-2" is not extensively documented in the provided search results, the principles and protocols outlined below for potent and selective FABP4 inhibitors are broadly applicable.
Mechanism of Action
FABP4 inhibitors function by competitively binding to the fatty acid-binding pocket of the FABP4 protein.[2] This action blocks the protein's ability to transport intracellular lipids, thereby modulating downstream signaling pathways involved in inflammation.[2] The anti-inflammatory effects of FABP4 inhibition are mediated through several mechanisms:
-
Inhibition of Inflammatory Signaling Pathways: In macrophages, FABP4 is known to promote pro-inflammatory responses.[1] Its inhibition has been shown to suppress inflammatory signaling cascades, including the IKK-NF-κB and JNK-AP-1 pathways.[7] This leads to a reduction in the production and release of pro-inflammatory cytokines.[8]
-
Modulation of Macrophage Polarization: FABP4 inhibition can influence macrophage polarization, shifting them from a pro-inflammatory M1 phenotype towards an anti-inflammatory M2 phenotype.[8]
-
Regulation of ROS Production: Inhibition of FABP4 can lead to the upregulation of Uncoupling Protein 2 (UCP2), which in turn attenuates the production of reactive oxygen species (ROS), a key driver of inflammation.[8][9]
-
NLRP3 Inflammasome Inhibition: In models of cardiac fibrosis, FABP4 inhibitors have been shown to suppress the activation of the NLRP3 inflammasome.[10]
Signaling Pathway Diagram
References
- 1. Evaluation of the Anti-Inflammatory Effects of Novel Fatty Acid-Binding Protein 4 Inhibitors in Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are FABP4 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Frontiers | FABP4 in obesity-associated carcinogenesis: Novel insights into mechanisms and therapeutic implications [frontiersin.org]
- 4. Associations between Fatty Acid-Binding Protein 4–A Proinflammatory Adipokine and Insulin Resistance, Gestational and Type 2 Diabetes Mellitus [mdpi.com]
- 5. Metabolic functions of FABPs— mechanisms and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Effects of FABP4 on Cardiovascular Disease in the Aging Population - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fatty Acid-Binding Protein 4 (FABP4): Pathophysiological Insights and Potent Clinical Biomarker of Metabolic and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FABP4/aP2 Regulates Macrophage Redox Signaling and Inflammasome Activation via Control of UCP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microglial FABP4-UCP2 Axis Modulates Neuroinflammation and Cognitive Decline in Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of FABP4 attenuates cardiac fibrosis through inhibition of NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fabp4-IN-2 in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fabp4-IN-2, also identified as Compound 10g, is a selective and orally bioavailable inhibitor of Fatty Acid-Binding Protein 4 (FABP4). FABP4 is a key protein in the regulation of lipid metabolism and inflammatory responses, primarily expressed in adipocytes and macrophages. Its role in various pathologies, including metabolic syndrome, type 2 diabetes, atherosclerosis, and certain cancers, has made it a significant target for therapeutic intervention. These application notes provide a summary of the available data on the in vivo use of this compound, with a focus on recommended dosages and experimental protocols derived from preclinical studies.
Data Presentation
The following table summarizes the key quantitative data for this compound (Compound 10g) based on available literature.
| Parameter | Value | Reference |
| Inhibitor Name | This compound (Compound 10g) | [1] |
| Target | Fatty Acid-Binding Protein 4 (FABP4) | [1] |
| Ki for FABP4 | 0.51 μM | [1] |
| Ki for FABP3 | 33.01 μM | [1] |
| Bioavailability (F%) | 89.4% | [1] |
| Recommended In Vivo Dosage | 10 mg/kg and 20 mg/kg | Yulong He, et al. Eur J Med Chem. 2023 |
| Administration Route | Oral gavage | Yulong He, et al. Eur J Med Chem. 2023 |
| Animal Model | Lipopolysaccharide (LPS)-induced acute lung injury in mice | Yulong He, et al. Eur J Med Chem. 2023 |
Signaling Pathways and Experimental Workflow
To visualize the role of FABP4 and the experimental approach for evaluating this compound, the following diagrams are provided.
Caption: Simplified signaling pathway of FABP4 in inflammation.
Caption: Workflow for in vivo evaluation of this compound.
Experimental Protocols
The following protocols are based on the methodology described in the study by Yulong He, et al. (2023) evaluating the anti-inflammatory effects of this compound.
Preparation of this compound for Oral Administration
Materials:
-
This compound (Compound 10g)
-
0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) solution in sterile water
Procedure:
-
Weigh the required amount of this compound powder based on the desired final concentration and dosing volume.
-
Prepare a 0.5% CMC-Na solution by dissolving CMC-Na in sterile water.
-
Suspend the this compound powder in the 0.5% CMC-Na solution.
-
Vortex or sonicate the suspension until a homogenous mixture is achieved.
-
Prepare fresh on the day of the experiment.
In Vivo Anti-Inflammatory Efficacy in an LPS-Induced Acute Lung Injury Mouse Model
Animal Model:
-
Male C57BL/6 mice, 6-8 weeks old.
Experimental Groups:
-
Sham Group: Mice receive vehicle and sterile saline instead of LPS.
-
LPS + Vehicle Group: Mice receive vehicle (0.5% CMC-Na) followed by LPS.
-
LPS + this compound (10 mg/kg) Group: Mice receive 10 mg/kg of this compound followed by LPS.
-
LPS + this compound (20 mg/kg) Group: Mice receive 20 mg/kg of this compound followed by LPS.
Procedure:
-
Administer this compound (10 or 20 mg/kg) or vehicle to the respective groups via oral gavage.
-
One hour after the oral administration, induce acute lung injury by intratracheal instillation of lipopolysaccharide (LPS) at a dose of 5 mg/kg.
-
Six hours after LPS administration, euthanize the mice.
-
Collect bronchoalveolar lavage fluid (BALF) and lung tissues for further analysis.
Analysis of Bronchoalveolar Lavage Fluid (BALF)
Procedure:
-
Perform a tracheotomy on the euthanized mice.
-
Cannulate the trachea and lavage the lungs with sterile, ice-cold phosphate-buffered saline (PBS).
-
Centrifuge the collected BALF to pellet the cells.
-
Use the supernatant to measure total protein concentration (e.g., using a BCA protein assay kit) and cytokine levels (e.g., TNF-α and IL-6, using ELISA kits).
-
Resuspend the cell pellet and perform a total cell count using a hemocytometer.
Histopathological Analysis and Myeloperoxidase (MPO) Activity Assay of Lung Tissue
Histopathology:
-
Fix the right lung lobe in 4% paraformaldehyde.
-
Embed the fixed tissue in paraffin and section it.
-
Stain the sections with hematoxylin and eosin (H&E).
-
Examine the stained sections under a microscope to assess lung injury and inflammatory cell infiltration.
MPO Activity:
-
Homogenize a portion of the left lung lobe in a suitable buffer.
-
Measure the myeloperoxidase (MPO) activity in the lung homogenate using a commercial MPO assay kit as an indicator of neutrophil infiltration.
Disclaimer
This document is intended for research purposes only. The provided protocols and dosage recommendations are based on published preclinical data and may require optimization for different experimental setups, animal models, or research questions. Researchers should exercise their professional judgment and adhere to all applicable institutional and national guidelines for animal care and use.
References
Application Notes and Protocols for Cell-based Assays Using Fabp4-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty Acid-Binding Protein 4 (FABP4), also known as aP2, is a critical intracellular lipid chaperone predominantly expressed in adipocytes and macrophages. It plays a pivotal role in lipid metabolism, insulin sensitivity, and inflammatory signaling pathways. Dysregulation of FABP4 is associated with a range of metabolic disorders, including obesity, type 2 diabetes, and atherosclerosis, as well as certain cancers. Fabp4-IN-2 is a selective inhibitor of FABP4, offering a valuable tool for investigating the therapeutic potential of targeting this protein. These application notes provide detailed protocols for utilizing this compound in relevant cell-based assays to explore its biological activity.
This compound: A Selective FABP4 Inhibitor
This compound is a potent and selective inhibitor of FABP4, demonstrating significant promise for research and drug development. Its key properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C22H14ClF3O3 | [1] |
| Molecular Weight | 418.79 | [1] |
| Ki for human FABP4 | 0.51 μM | [1] |
| Ki for human FABP3 | 33.01 μM | [1] |
| Primary Indication | Research of inflammation-related diseases. | [1] |
Signaling Pathways Involving FABP4
FABP4 is a key node in integrating metabolic and inflammatory signals. It interacts with several critical pathways within adipocytes and macrophages. Understanding these pathways is essential for designing and interpreting cell-based assays.
Experimental Protocols
Inhibition of Lipolysis in 3T3-L1 Adipocytes
Objective: To determine the efficacy of this compound in inhibiting hormone-stimulated lipolysis in mature adipocytes.
Principle: Lipolysis, the breakdown of triglycerides into glycerol and free fatty acids, is a key function of adipocytes. FABP4 is involved in this process through its interaction with hormone-sensitive lipase (HSL). Inhibition of FABP4 is expected to reduce the rate of lipolysis. This can be quantified by measuring the amount of glycerol released into the cell culture medium.
Workflow:
References
Application Notes and Protocols for Fabp4-IN-2 Administration in Animal Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Fabp4-IN-2, a selective and orally active inhibitor of Fatty Acid-Binding Protein 4 (FABP4), in animal research. Due to the limited availability of specific in-vivo data for this compound, this document leverages detailed experimental protocols and data from the well-characterized FABP4 inhibitor, BMS309403, as a representative model for administration and expected outcomes.
Introduction to this compound
This compound is a selective inhibitor of FABP4 with a Ki value of 0.51 μM, demonstrating significant selectivity over FABP3 (Ki of 33.01 μM).[1][2] It is an orally active compound with potential applications in the research of inflammation-related diseases.[1][2] FABP4, also known as adipocyte FABP (A-FABP) or aP2, is primarily expressed in adipocytes and macrophages and plays a crucial role in intracellular lipid trafficking and signaling.[3][4] Elevated levels of FABP4 are associated with metabolic diseases such as obesity, type 2 diabetes, and atherosclerosis, making it a promising therapeutic target.[3][4]
Mechanism of Action and Signaling Pathways
FABP4 inhibitors, including this compound and BMS309403, act by binding to the fatty acid-binding pocket of the FABP4 protein, which competitively inhibits the binding of endogenous fatty acids.[3][5] This inhibition modulates several downstream signaling pathways implicated in inflammation and metabolism.
Key signaling pathways affected by FABP4 inhibition include:
-
Peroxisome Proliferator-Activated Receptor γ (PPARγ) Pathway: FABP4 can influence the activity of PPARγ, a master regulator of adipogenesis and lipid metabolism.[3]
-
Hormone-Sensitive Lipase (HSL): FABP4 interacts with HSL, a key enzyme in the regulation of lipolysis.[3]
-
Janus Kinase 2 (JAK2)/Signal Transducer and Activator of Transcription (STAT) Pathway: FABP4 has been shown to interact with the JAK2/STAT signaling cascade, which is involved in inflammatory responses.
-
Nuclear Factor-kappa B (NF-κB) Pathway: Inhibition of FABP4 can lead to the inactivation of Iκβα and subsequent suppression of the pro-inflammatory NF-κB pathway.[6]
Below are diagrams illustrating the key signaling pathways influenced by FABP4 and the experimental workflow for evaluating FABP4 inhibitors in animal models.
Experimental Protocols
The following protocols are based on studies using the FABP4 inhibitor BMS309403 and can be adapted for this compound.
Animal Models
-
Atherosclerosis: Apolipoprotein E-deficient (ApoE-/-) mice are a standard model.[5]
-
Type 2 Diabetes and Obesity: Leptin-deficient (ob/ob) mice, db/db mice, or diet-induced obesity (DIO) mice (e.g., C57BL/6J fed a high-fat diet) are commonly used.[7][8]
-
Spinal Cord Injury: Sprague-Dawley rats can be used to model spinal cord contusion injury.[6]
Formulation and Administration of FABP4 Inhibitor
-
Formulation: For oral administration, BMS309403 can be formulated in a vehicle such as 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% ddH2O or 5% DMSO + 95% corn oil.[9] It is crucial to ensure the compound is fully dissolved and stable in the chosen vehicle.
-
Administration Route: Oral gavage is a common and effective route for administering these inhibitors.[10]
-
Dosage and Treatment Duration:
-
For atherosclerosis studies in ApoE-/- mice, a chronic daily dose of 15 mg/kg of BMS309403 for 6 weeks has been shown to be effective.[5][10]
-
In diet-induced obesity models, chronic administration of BMS309403 has been tested to evaluate effects on insulin resistance and dyslipidemia.[7][11]
-
For spinal cord injury in rats, the specific dosage and duration would need to be optimized based on the study design.[6]
-
Key Experiments and Endpoint Analysis
-
Glucose and Insulin Tolerance Tests (GTT and ITT): To assess insulin sensitivity and glucose metabolism.
-
Measurement of Plasma Lipids: Analysis of triglycerides, free fatty acids, and cholesterol levels.
-
Analysis of Inflammatory Markers: Measurement of cytokines such as monocyte chemoattractant protein-1 (MCP-1) in plasma or tissue homogenates.
-
Histological Analysis of Atherosclerotic Lesions: Quantification of lesion area in the aorta.
-
Gene and Protein Expression Analysis: Western blotting and qPCR to measure levels of FABP4 and other relevant proteins and genes in tissues like adipose tissue, liver, and aorta.
Quantitative Data Summary
The following tables summarize quantitative data from studies using the FABP4 inhibitor BMS309403. These data provide an indication of the potential effects of this compound in similar experimental settings.
Table 1: In Vitro Inhibitory Activity of FABP4 Inhibitors
| Compound | Target | Ki (nM) | Reference |
| This compound | FABP4 | 510 | [1][2] |
| FABP3 | 33010 | [1][2] | |
| BMS309403 | FABP4 | <2 | [5][12] |
| FABP3 | 250 | [5][12] | |
| FABP5 | 350 | [5][12] |
Table 2: Effects of BMS309403 in Animal Models
| Animal Model | Treatment | Key Findings | Reference |
| ApoE-/- Mice | 15 mg/kg/day BMS309403 (oral gavage) for 6 weeks | Significantly reduced atherosclerotic lesion area. Improved endothelial function. Reduced plasma triglyceride levels. | [5][10] |
| Diet-Induced Obese (DIO) Mice | Chronic administration of BMS309403 | Reduced plasma triglyceride and free fatty acid levels. No significant change in insulin or glucose tolerance. | [7][11] |
| ob/ob Mice | 6-week treatment with BMS309403 | Improved insulin sensitivity and glucose metabolism. | [13] |
| Sprague-Dawley Rats (Spinal Cord Injury) | Administration of BMS309403 | Promoted locomotor recovery. Reduced autonomic loss. | [6] |
Conclusion
This compound is a promising selective FABP4 inhibitor for preclinical research in inflammatory and metabolic diseases. The experimental protocols and data presented, primarily derived from studies with the well-characterized inhibitor BMS309403, provide a robust framework for designing and executing in-vivo studies with this compound. Researchers should carefully consider animal model selection, formulation, and endpoint analysis to effectively evaluate the therapeutic potential of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Fatty Acid-Binding Protein 4 (FABP4): Pathophysiological Insights and Potent Clinical Biomarker of Metabolic and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are FABP4 inhibitors and how do they work? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Fatty Acid-Binding Protein 4 Inhibition Promotes Locomotor and Autonomic Recovery in Rats following Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of FABP4/5 inhibitors with potential therapeutic effect on type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. apexbt.com [apexbt.com]
- 11. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. Treatment of diabetes and atherosclerosis by inhibiting fatty-acid-binding protein aP2 - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for Measuring Fabp4-IN-2 Efficacy In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty Acid-Binding Protein 4 (FABP4), also known as aP2, is a critical intracellular lipid chaperone predominantly expressed in adipocytes and macrophages. It plays a significant role in lipid metabolism, insulin signaling, and inflammation. Elevated levels of FABP4 are associated with obesity, type 2 diabetes, and cardiovascular diseases, making it a compelling therapeutic target. Fabp4-IN-2 is a small molecule inhibitor designed to modulate the activity of FABP4. These application notes provide a detailed guide to the in vitro techniques for assessing the efficacy of this compound and similar inhibitors.
Mechanism of Action of FABP4
FABP4 facilitates the transport of fatty acids and other lipophilic substances within the cell. It interacts with key metabolic enzymes such as Hormone-Sensitive Lipase (HSL) to regulate lipolysis and influences gene transcription by delivering fatty acid ligands to nuclear receptors like Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[1][2] By inhibiting FABP4, compounds like this compound aim to disrupt these processes, thereby reducing lipolysis, mitigating inflammation, and improving insulin sensitivity.
I. Biochemical Assays for Direct Target Engagement
Biochemical assays are essential for confirming the direct interaction of this compound with the FABP4 protein and for quantifying its binding affinity.
Fluorescence-Based Ligand Displacement Assay
This assay is a high-throughput method to screen for and characterize FABP4 inhibitors. It relies on the displacement of a fluorescent probe from the FABP4 binding pocket by a competing inhibitor.
Experimental Protocol: Fluorescence-Based Ligand Displacement Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the FABP4 protein.
Materials:
-
Recombinant human FABP4 protein
-
Fluorescent probe (e.g., a fluorescently labeled fatty acid analog that binds to FABP4)
-
This compound
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Black, non-binding surface 96- or 384-well plates
-
Plate reader with fluorescence polarization or intensity detection capabilities
Procedure:
-
Prepare a solution of recombinant FABP4 and the fluorescent probe in the assay buffer. The concentration of the fluorescent probe should be close to its dissociation constant (Kd) for FABP4.
-
Add a fixed concentration of the FABP4-probe complex to the wells of the microplate.
-
Prepare a serial dilution of this compound in the assay buffer.
-
Add the serially diluted this compound to the wells containing the FABP4-probe complex. Include wells with the FABP4-probe complex alone (positive control) and wells with only the probe (negative control).
-
Incubate the plate at room temperature for a specified period (e.g., 30-60 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization or intensity using a plate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and plot the results to determine the IC50 value.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time data on the kinetics and affinity of the interaction between an inhibitor and its target protein.
Experimental Protocol: Surface Plasmon Resonance (SPR)
Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation constant (KD) of this compound binding to FABP4.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Recombinant human FABP4 protein
-
This compound
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (NHS, EDC, and ethanolamine)
Procedure:
-
Immobilize recombinant FABP4 onto the surface of a sensor chip using standard amine coupling chemistry.[3][4]
-
Prepare a series of concentrations of this compound in the running buffer.
-
Inject the different concentrations of this compound over the sensor chip surface at a constant flow rate.
-
Monitor the association and dissociation phases in real-time by measuring the change in the refractive index.
-
Regenerate the sensor chip surface between each inhibitor concentration injection.
-
Analyze the resulting sensorgrams using appropriate software to determine the kinetic and affinity constants.[3][5]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon binding of an inhibitor to its target protein, providing a complete thermodynamic profile of the interaction.
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
Objective: To determine the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the this compound-FABP4 interaction.
Materials:
-
Isothermal titration calorimeter
-
Recombinant human FABP4 protein
-
This compound
-
Dialysis buffer (e.g., PBS, pH 7.4)
Procedure:
-
Dialyze both the FABP4 protein and this compound against the same buffer to minimize heats of dilution.[6]
-
Load the FABP4 solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Perform a series of injections of this compound into the sample cell while monitoring the heat changes.
-
Integrate the heat pulses to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model to determine the thermodynamic parameters of the interaction.[1][7]
Table 1: Quantitative Data for FABP4 Inhibitors (Biochemical Assays)
| Inhibitor | Assay Type | Target | IC50 (nM) | Ki (nM) | KD (nM) | Reference |
| BMS309403 | Ligand Displacement | FABP4 | - | <2 | - | [8] |
| HTS01037 | Ligand Displacement | FABP4 | - | 670 | - | [8] |
| Compound 1 | Binding Assay | FABP4 | - | - | - | [5] |
| Compound 2 | Binding Assay | FABP4 | - | - | - | [5] |
| Arachidonic Acid | Ligand Screening | FABP4 | - | - | - | [9] |
Note: Specific quantitative data for this compound is not widely available in the public domain. The data presented here for other well-characterized FABP4 inhibitors can be used as a reference for expected efficacy.
II. Cell-Based Assays for Functional Efficacy
Cell-based assays are crucial for evaluating the functional consequences of FABP4 inhibition by this compound in a biologically relevant context.
Adipocyte Lipolysis Assay
This assay measures the ability of this compound to inhibit the breakdown of triglycerides in adipocytes, a key function of FABP4.
Experimental Protocol: Adipocyte Lipolysis Assay
Objective: To assess the effect of this compound on isoproterenol-stimulated lipolysis in mature adipocytes.
Materials:
-
Mature 3T3-L1 adipocytes or primary human adipocytes
-
Assay medium (e.g., DMEM with 2% fatty acid-free BSA)
-
Isoproterenol (lipolysis inducer)
-
This compound
-
Glycerol or Free Fatty Acid Assay Kit
Procedure:
-
Culture and differentiate pre-adipocytes (e.g., 3T3-L1) into mature adipocytes.
-
Pre-treat the mature adipocytes with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulate lipolysis by adding a final concentration of isoproterenol (e.g., 10 µM) to the cells. Include unstimulated and vehicle-treated controls.
-
Incubate for a defined period (e.g., 1-4 hours) at 37°C.[8]
-
Collect the culture medium.
-
Measure the concentration of glycerol or free fatty acids in the medium using a commercially available kit.
-
Normalize the results to the total protein content of the cells in each well.
Macrophage Anti-Inflammatory Assay
This assay evaluates the efficacy of this compound in suppressing the inflammatory response in macrophages, another key cell type expressing FABP4.
Experimental Protocol: Macrophage Anti-Inflammatory Assay
Objective: To determine the effect of this compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, MCP-1) in activated macrophages.
Materials:
-
Macrophage cell line (e.g., THP-1, RAW 264.7) or primary macrophages
-
Lipopolysaccharide (LPS)
-
This compound
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6, MCP-1)
Procedure:
-
Culture and differentiate macrophages as required (e.g., PMA treatment for THP-1 cells).
-
Pre-treat the macrophages with different concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) to induce an inflammatory response.
-
Incubate for a specified time (e.g., 6-24 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of the desired pro-inflammatory cytokines in the supernatant using ELISA kits.
Adipocyte Glucose Uptake Assay
This assay assesses the impact of this compound on insulin-stimulated glucose uptake in adipocytes, providing insights into its potential for improving insulin sensitivity.
Experimental Protocol: Adipocyte Glucose Uptake Assay
Objective: To measure the effect of this compound on insulin-stimulated glucose uptake in mature adipocytes.
Materials:
-
Mature 3T3-L1 adipocytes or primary human adipocytes
-
Krebs-Ringer-HEPES (KRH) buffer
-
Insulin
-
This compound
-
2-deoxy-D-[³H]glucose or a non-radioactive glucose uptake assay kit
-
Scintillation counter (if using radiolabeled glucose) or plate reader
Procedure:
-
Differentiate pre-adipocytes into mature adipocytes.
-
Wash the cells and incubate them in serum-free medium for several hours to overnight to induce a basal state.
-
Pre-treat the cells with this compound at various concentrations for 1-2 hours.
-
Stimulate the cells with a submaximal concentration of insulin (e.g., 10 nM) for 20-30 minutes.
-
Initiate glucose uptake by adding 2-deoxy-D-[³H]glucose or the fluorescent glucose analog to the cells for a short period (e.g., 5-10 minutes).
-
Terminate the uptake by washing the cells with ice-old KRH buffer.
-
Lyse the cells and measure the amount of internalized glucose analog using a scintillation counter or a plate reader.
-
Normalize the results to the total protein content.
Table 2: Quantitative Data for FABP4 Inhibitors (Cell-Based Assays)
| Inhibitor | Assay Type | Cell Line | EC50 (µM) | Effect | Reference |
| BMS309403 | Lipolysis Inhibition | 3T3-L1 Adipocytes | ~1 | Reduced glycerol release | [8] |
| HTS01037 | Lipolysis Inhibition | 3T3-L1 Adipocytes | ~10 | Reduced glycerol release | [8] |
| BMS309403 | Anti-inflammatory | THP-1 Macrophages | >10 | Reduced MCP-1 release | [8] |
| Compound 2 | Lipolysis Inhibition | Primary Human Adipocytes | <1 | Reduced glycerol release | [8] |
| Compound 3 | Anti-inflammatory | Primary Human Macrophages | ~5 | Reduced MCP-1 release | [8] |
Note: The presented data for other well-characterized FABP4 inhibitors can serve as a benchmark for evaluating the efficacy of this compound.
III. Signaling Pathways and Experimental Workflows
Signaling Pathways
Experimental Workflows
Conclusion
The in vitro evaluation of this compound efficacy requires a multi-faceted approach. Direct target engagement should be confirmed and quantified using biochemical assays such as fluorescence-based ligand displacement, SPR, or ITC. Subsequently, the functional consequences of FABP4 inhibition must be assessed in relevant cell-based models. Adipocyte lipolysis assays, macrophage anti-inflammatory assays, and adipocyte glucose uptake assays provide critical insights into the potential therapeutic benefits of this compound. The protocols and data presented in these application notes serve as a comprehensive guide for researchers and drug development professionals working on the inhibition of FABP4.
References
- 1. Adipocyte fatty acid binding protein 4 (FABP4) inhibitors. An update from 2017 to early 2022 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fatty Acid-Binding Protein 4 (FABP4): Pathophysiological Insights and Potent Clinical Biomarker of Metabolic and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. researchgate.net [researchgate.net]
- 5. Interaction Analysis of FABP4 Inhibitors by X-ray Crystallography and Fragment Molecular Orbital Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. A time-resolved fluorescence resonance energy transfer assay for high-throughput screening of 14-3-3 protein-protein interaction inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An optimised protocol for the investigation of insulin signalling in a human cell culture model of adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Adipocyte Inflammation Using a FABP4 Inhibitor
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of a Fatty Acid-Binding Protein 4 (FABP4) inhibitor, exemplified by compounds like Fabp4-IN-2, for studying adipocyte inflammation.
Introduction
Fatty Acid-Binding Protein 4 (FABP4), also known as aP2, is a key intracellular lipid chaperone predominantly expressed in adipocytes and macrophages.[1][2][3] It plays a crucial role in lipid trafficking, signaling, and the integration of metabolic and inflammatory pathways.[4][5] Elevated levels of FABP4 are strongly associated with obesity, insulin resistance, and chronic low-grade inflammation, a state often referred to as "metaflammation".[1][5] FABP4 is not only an intracellular protein but is also secreted from adipocytes, acting as an adipokine that can influence systemic metabolism and inflammation.[1] Inhibition of FABP4 has emerged as a promising therapeutic strategy to mitigate the detrimental effects of metabolic diseases.[5][6] This document outlines detailed protocols for utilizing a specific FABP4 inhibitor, referred to here as this compound, to investigate its effects on adipocyte inflammation.
Mechanism of Action of FABP4 in Adipocyte Inflammation
FABP4 contributes to adipocyte inflammation through several interconnected pathways. Intracellularly, it modulates lipid metabolism and signaling, influencing the availability of fatty acids that can act as ligands for transcription factors like peroxisome proliferator-activated receptor-gamma (PPARγ).[4][7] FABP4 has been shown to negatively regulate PPARγ activity in adipocytes.[4] It also interacts with hormone-sensitive lipase (HSL) to regulate lipolysis.[1][2] In macrophages, FABP4 can activate pro-inflammatory signaling cascades, including the JNK and NF-κB pathways, leading to the production of inflammatory cytokines.[2][3] The secretion of FABP4 from adipocytes can further propagate inflammation and insulin resistance in other tissues.
FABP4 Signaling Pathway in Adipocytes
References
- 1. Fatty Acid-Binding Protein 4 (FABP4): Pathophysiological Insights and Potent Clinical Biomarker of Metabolic and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | FABP4 in obesity-associated carcinogenesis: Novel insights into mechanisms and therapeutic implications [frontiersin.org]
- 3. Adipocyte Fatty Acid-binding Protein Modulates Inflammatory Responses in Macrophages through a Positive Feedback Loop Involving c-Jun NH2-terminal Kinases and Activator Protein-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A New Insight into Fatty Acid Binding Protein 4 Mechanisms and Therapeutic Implications in Obesity-Associated Diseases: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are FABP4 inhibitors and how do they work? [synapse.patsnap.com]
- 7. IL-1β, RAGE and FABP4: targeting the dynamic trio in metabolic inflammation and related pathologies - PMC [pmc.ncbi.nlm.nih.gov]
Application of Fabp4-IN-2 in Metabolic Syndrome Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fabp4-IN-2, also identified as Compound 10g, is a potent and selective small molecule inhibitor of Fatty Acid-Binding Protein 4 (FABP4). FABP4, predominantly expressed in adipocytes and macrophages, is a key intracellular lipid chaperone that has emerged as a critical regulator in the pathogenesis of metabolic syndrome.[1][2] Elevated levels of FABP4 are strongly associated with obesity, insulin resistance, type 2 diabetes, and atherosclerosis.[1][2] this compound offers a valuable tool for investigating the therapeutic potential of FABP4 inhibition in these and other inflammation-related diseases.[1][2]
This document provides detailed application notes and experimental protocols for the use of this compound in metabolic syndrome research, compiled from available scientific literature.
Data Presentation
Quantitative Data for this compound
| Parameter | Value | Species | Assay Type | Notes | Reference |
| Ki (FABP4) | 0.51 µM | Not Specified | Not Specified | Represents the inhibition constant for FABP4. | [1][2] |
| Ki (FABP3) | 33.01 µM | Not Specified | Not Specified | Demonstrates selectivity over the cardiac isoform FABP3. | [1][2] |
| Oral Bioavailability (F%) | 89.4% | In vivo (mouse) | Pharmacokinetic study | High oral bioavailability makes it suitable for in vivo studies. | [1][2] |
| Inhibition of FABP4 at 25 µM | 92% | Not Specified | Not Specified | High level of inhibition at the tested concentration. | [3] |
| Inhibition of FABP3 at 25 µM | 26% | Not Specified | Not Specified | Lower inhibition of FABP3 indicates good selectivity. | [3] |
Signaling Pathways and Experimental Workflows
FABP4 Signaling Pathway and Inhibition by this compound
The following diagram illustrates the central role of FABP4 in metabolic and inflammatory pathways and the mechanism of action for this compound.
Caption: FABP4 signaling pathway and the inhibitory action of this compound.
General Experimental Workflow for In Vivo Studies
This workflow outlines the typical steps for evaluating the efficacy of this compound in a mouse model of metabolic syndrome.
Caption: General workflow for in vivo evaluation of this compound.
Experimental Protocols
In Vitro Assay: Inhibition of Adipocyte Lipolysis
This protocol is designed to assess the effect of this compound on lipolysis in mature adipocytes.
1. Cell Culture and Differentiation:
-
Culture 3T3-L1 preadipocytes in DMEM with 10% fetal bovine serum (FBS).
-
Induce differentiation into mature adipocytes using a standard cocktail of insulin, dexamethasone, and IBMX.
-
Allow 7-10 days for full differentiation, identified by the accumulation of lipid droplets.
2. Lipolysis Assay:
-
Wash mature 3T3-L1 adipocytes with serum-free DMEM.
-
Pre-incubate the cells with varying concentrations of this compound (e.g., 1, 10, 25 µM) or vehicle control for 1 hour.
-
Stimulate lipolysis by adding a known lipolytic agent, such as isoproterenol (10 µM), to the media.
-
Incubate for 1-3 hours at 37°C.
-
Collect the culture medium.
-
Measure the concentration of glycerol or free fatty acids released into the medium using a commercially available colorimetric or fluorometric assay kit.
-
Normalize the results to the total protein content of the cells in each well.
In Vitro Assay: Anti-inflammatory Effect on Macrophages
This protocol evaluates the ability of this compound to suppress the inflammatory response in macrophages.
1. Cell Culture:
-
Culture a macrophage cell line (e.g., RAW 264.7 or THP-1) in RPMI-1640 medium supplemented with 10% FBS.
-
For THP-1 cells, differentiate into macrophages by treating with phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.
2. Inflammation Assay:
-
Seed the macrophages in a multi-well plate.
-
Pre-treat the cells with different concentrations of this compound (e.g., 1, 10, 25 µM) or vehicle for 1 hour.
-
Induce an inflammatory response by adding lipopolysaccharide (LPS) (e.g., 100 ng/mL) to the culture medium.
-
Incubate for 6-24 hours.
-
Collect the cell culture supernatant.
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, MCP-1) in the supernatant using ELISA kits.
-
Alternatively, lyse the cells and perform RT-qPCR to measure the gene expression of inflammatory markers.
In Vivo Study: LPS-Induced Systemic Inflammation in Mice
This protocol is adapted from the study by He et al. (2023) to assess the in vivo anti-inflammatory efficacy of this compound.[1][2]
1. Animals:
-
Use male C57BL/6 mice (8-10 weeks old).
-
Acclimatize the animals for at least one week before the experiment.
2. Experimental Groups:
-
Group 1: Vehicle control (e.g., saline or appropriate vehicle for this compound).
-
Group 2: LPS only (e.g., 10 mg/kg, intraperitoneal injection).
-
Group 3: this compound + LPS (e.g., 50 mg/kg this compound, oral gavage, administered 1 hour before LPS).
-
Group 4 (Optional): this compound only.
3. Procedure:
-
Administer this compound or vehicle by oral gavage.
-
One hour after treatment, inject LPS or saline intraperitoneally.
-
Monitor the animals for signs of endotoxemia.
-
At a predetermined time point (e.g., 6-24 hours after LPS injection), euthanize the mice and collect blood and tissues (e.g., liver, lung, spleen).
4. Analysis:
-
Measure serum levels of pro-inflammatory cytokines (TNF-α, IL-6) using ELISA.
-
Perform histological analysis of tissues (e.g., H&E staining) to assess inflammation and tissue damage.
-
Conduct myeloperoxidase (MPO) assays on tissue homogenates as a marker of neutrophil infiltration.
Conclusion
This compound is a promising research tool for investigating the role of FABP4 in metabolic syndrome and related inflammatory conditions. Its high selectivity and oral bioavailability make it suitable for a range of in vitro and in vivo studies. The protocols provided here offer a starting point for researchers to explore the therapeutic potential of FABP4 inhibition. Further studies are warranted to fully elucidate the mechanisms of action of this compound in specific models of insulin resistance, atherosclerosis, and non-alcoholic fatty liver disease.
References
Application Note and Protocol: Western Blot for FABP4 Inhibition by Fabp4-IN-2
Audience: Researchers, scientists, and drug development professionals.
Introduction: Fatty Acid-Binding Protein 4 (FABP4), also known as aP2, is a crucial intracellular lipid chaperone predominantly expressed in adipocytes and macrophages.[1] It plays a significant role in lipid metabolism, insulin sensitivity, and inflammatory responses.[1][2] Elevated levels of FABP4 are associated with metabolic diseases such as obesity, type 2 diabetes, and atherosclerosis, making it a compelling therapeutic target.[1] Fabp4-IN-2 is a selective, orally active inhibitor of FABP4 with a reported Ki (inhibition constant) of 0.51 μM.[3] Confirmation of target engagement is a critical step in drug development. This document provides a detailed protocol for utilizing Western blotting to detect and quantify the inhibition of FABP4 expression or function in a cellular context following treatment with this compound. The primary model system described is the 3T3-L1 preadipocyte cell line, a well-established model for studying adipogenesis.
I. Quantitative Data Summary
The following table summarizes recommended starting concentrations and dilutions for the key quantitative steps in the protocol. Researchers should note that optimal conditions may vary and should be determined empirically.
| Parameter | Recommended Value/Range | Notes |
| This compound Treatment | 0.1 µM - 10 µM | A dose-response curve is recommended. The Ki is 0.51 µM.[3] |
| Protein Loading per Lane | 10 - 50 µg | Determined by protein quantification assay (e.g., BCA).[4] |
| Primary Antibody: Anti-FABP4 | 1:200 - 1:1000 dilution | Optimal dilution should be determined by the researcher.[5][6][7] |
| Primary Antibody: Loading Control | Varies by antibody | (e.g., Anti-GAPDH, Anti-β-actin). Follow manufacturer's datasheet. |
| Secondary Antibody (HRP-conj.) | 1:1000 - 1:3000 dilution | Dilution depends on the specific antibody and detection reagent.[8] |
II. Experimental Workflow
The diagram below outlines the complete experimental workflow from cell culture to data analysis.
Caption: Workflow for Western Blot Analysis of FABP4 Inhibition.
III. Mechanism of FABP4 Inhibition
FABP4 functions by binding to fatty acids (FAs) and trafficking them within the cell to various compartments for storage or signaling purposes. The inhibitor, this compound, is a small molecule designed to occupy the fatty acid-binding pocket of the FABP4 protein, thereby preventing its natural ligand from binding and disrupting its function.[1]
Caption: Diagram of this compound mechanism of action.
IV. Detailed Experimental Protocols
A. Cell Culture and Adipocyte Differentiation (3T3-L1 Model)
This protocol is adapted from established methods for inducing adipogenesis in 3T3-L1 cells.
-
Cell Culture: Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% calf serum and 1% penicillin-streptomycin. Maintain cells in a 37°C incubator with 5% CO₂.
-
Induction of Differentiation:
-
Grow cells to 100% confluency and maintain for an additional 2 days (Day 0).
-
Replace the medium with differentiation medium I (DMEM, 10% Fetal Bovine Serum (FBS), 0.5 mM IBMX, 1 µM dexamethasone, and 1.7 µM insulin).
-
After 2 days (Day 2), replace with differentiation medium II (DMEM, 10% FBS, and 1.7 µM insulin).
-
After another 2 days (Day 4), and every 2 days thereafter, replace with maintenance medium (DMEM, 10% FBS).
-
Mature adipocytes, characterized by the accumulation of lipid droplets, are typically ready for experiments between days 7 and 10.
-
B. This compound Inhibitor Treatment
-
On day 7-10 post-differentiation, replace the maintenance medium with fresh medium containing this compound at the desired concentrations (e.g., 0, 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO).
-
Incubate the cells for a predetermined time (e.g., 24 hours). This should be optimized based on the experimental question.
C. Protein Extraction from Adipocytes
Extracting protein from adipocytes is challenging due to the high lipid content.[9]
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.[8]
-
Add ice-cold RIPA buffer (or a similar lysis buffer) containing protease and phosphatase inhibitors to the plate (e.g., 500 µl for a 10 cm plate).[7][8]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.[8]
-
Incubate on ice for 30 minutes with periodic vortexing.[4]
-
-
Lipid Removal:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit, as it is compatible with most detergents found in lysis buffers.[10]
-
D. Western Blot Protocol
-
Sample Preparation:
-
Gel Electrophoresis (SDS-PAGE):
-
Protein Transfer:
-
Immunoblotting:
-
Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature with gentle agitation.[8]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against FABP4, diluted in blocking buffer, overnight at 4°C with gentle agitation.[8]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[8]
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (specific to the primary antibody's host species) diluted in blocking buffer for 1 hour at room temperature.[8][11]
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent.[12]
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the FABP4 band intensity to a loading control (e.g., GAPDH or β-actin) to correct for loading differences. Compare the normalized intensity of treated samples to the vehicle control to determine the extent of inhibition.
-
References
- 1. What are FABP4 inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 5. usbio.net [usbio.net]
- 6. FABP4 Antibody | Cell Signaling Technology [cellsignal.com]
- 7. Fatty Acid–Binding Protein 4 (FABP4) Suppresses Proliferation and Migration of Endometrial Cancer Cells via PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 9. Mouse Adipose Tissue Protein Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. azurebiosystems.com [azurebiosystems.com]
- 12. Detailed Western Blotting (Immunoblotting) Protocol [protocols.io]
Troubleshooting & Optimization
Troubleshooting Fabp4-IN-2 insolubility issues
Welcome to the technical support center for Fabp4-IN-2. This guide provides troubleshooting tips and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments with this selective FABP4 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective and orally active inhibitor of Fatty Acid Binding Protein 4 (FABP4). It exhibits a high affinity for FABP4 with a Ki value of 0.51 μM, and a significantly lower affinity for FABP3 (Ki of 33.01 μM), demonstrating its selectivity.[1][2] By binding to FABP4, this compound blocks the intracellular transport of fatty acids and other lipids, thereby modulating lipid metabolism and inflammatory pathways. This makes it a valuable tool for research in areas such as metabolic diseases, inflammation, and cardiovascular conditions.
Q2: What are the recommended storage conditions for this compound?
For long-term storage, it is recommended to store this compound as a solid powder at -20°C for up to three years, or at 4°C for up to two years. Once dissolved in a solvent, the stock solution should be stored at -80°C and is stable for up to six months, or at -20°C for one month. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q3: Can I use this compound for in vivo studies?
Yes, this compound is an orally active compound suitable for in vivo experiments.[1][2] For administration, it is crucial to prepare a formulation that ensures its solubility and bioavailability. Please refer to the detailed experimental protocols section for recommended in vivo formulations.
Troubleshooting Guide: Insolubility Issues
Insolubility is a common issue encountered when working with hydrophobic small molecules like this compound. The following guide provides a systematic approach to troubleshoot and resolve these challenges.
Problem 1: this compound powder is not dissolving in my chosen solvent.
-
Initial Check: Ensure you are using a recommended solvent. For initial stock solutions, Dimethyl Sulfoxide (DMSO) is highly recommended due to its ability to dissolve a wide range of organic compounds.
-
Solution 1: Use fresh, high-quality DMSO. DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water can significantly reduce the solubility of hydrophobic compounds. Always use newly opened or properly stored anhydrous DMSO.
-
Solution 2: Apply gentle heating and/or sonication. To aid dissolution, you can warm the solution to 37°C in a water bath or use an ultrasonic bath. These methods increase the kinetic energy of the molecules, facilitating the breakdown of the solid lattice.
-
Solution 3: Prepare a more dilute stock solution. If the compound does not dissolve at a high concentration, try preparing a more dilute stock solution.
Problem 2: My this compound solution appears cloudy or has visible precipitate after preparation.
-
Cause: This often indicates that the solubility limit of the compound in the chosen solvent has been exceeded or that the compound has precipitated out of solution upon standing.
-
Solution 1: Re-dissolve with heat or sonication. As with initial dissolution, gentle warming or sonication can often bring the precipitate back into solution.
-
Solution 2: Filter the solution. If re-dissolving is unsuccessful, the precipitate may be due to impurities or degradation. In such cases, filtering the solution through a 0.22 µm syringe filter can remove undissolved particles. However, this may result in a lower final concentration of the active compound.
-
Solution 3: Re-evaluate your solvent system. If precipitation persists, consider if the solvent is appropriate for your desired concentration.
Problem 3: The compound precipitates when I dilute my DMSO stock solution into an aqueous buffer (e.g., PBS, cell culture media).
-
Cause: This is a common issue when diluting a concentrated stock in a non-polar solvent (like DMSO) into a polar, aqueous environment. The dramatic change in solvent polarity causes the hydrophobic compound to crash out of solution.
-
Solution 1: Decrease the final DMSO concentration. Aim for a final DMSO concentration in your aqueous solution that is as low as possible, typically well below 1%. While preparing the working solution, add the DMSO stock dropwise to the aqueous buffer while vortexing or stirring vigorously to ensure rapid and even dispersion.
-
Solution 2: Use a co-solvent system for in vivo studies. For animal studies, a multi-component solvent system is often necessary to maintain solubility upon administration. A common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.
Data Presentation: Solubility of Structurally Similar FABP Inhibitors
While specific solubility data for this compound is not publicly available, the following table summarizes the solubility of other structurally related FABP inhibitors from the same supplier in various solvents. This data can serve as a valuable guide for preparing your this compound solutions.
| Compound | Solvent | Max Solubility (In Vitro) | In Vivo Formulation Example |
| FABP-IN-2 | DMSO | 100 mg/mL (231.00 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline (≥ 2.5 mg/mL) |
| FABP4-IN-3 | DMSO | 100 mg/mL (296.03 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline (≥ 2.5 mg/mL) |
| FABP4/5-IN-5 | DMSO | 200 mg/mL (422.05 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline (≥ 5 mg/mL) |
Note: The provided in vivo formulations yield a clear solution at the specified minimum concentration; the saturation point may be higher. Heat and/or sonication may be required to achieve complete dissolution.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh the required amount of this compound powder (Molecular Weight: 418.79 g/mol ). For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.188 mg of the compound.
-
Add DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the powder.
-
Dissolve: Vortex the solution thoroughly. If necessary, use a water bath sonicator or warm the solution to 37°C until the solid is completely dissolved.
-
Storage: Aliquot the stock solution into single-use vials and store at -80°C for up to 6 months or -20°C for up to 1 month.
Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays
-
Thaw Stock Solution: Thaw a vial of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations for your experiment.
-
Mixing: When adding the DMSO stock to the aqueous medium, ensure rapid mixing by gently vortexing or pipetting up and down. This will help to prevent precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture wells is non-toxic to your cells, typically below 0.5%. Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experimental setup.
Mandatory Visualizations
FABP4 Signaling Pathway
Caption: FABP4 signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Preparing this compound Solutions
References
How to minimize off-target effects of Fabp4-IN-2
Welcome to the technical support center for Fabp4-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to help minimize potential off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective, orally active small molecule inhibitor of Fatty Acid Binding Protein 4 (FABP4).[1] Its primary mechanism of action is to bind to FABP4, preventing it from interacting with its natural ligands, such as fatty acids.[2] This inhibition disrupts the protein's role in intracellular lipid transport and metabolic regulation.[2]
Q2: What are the known binding affinities of this compound?
This compound has been shown to be a selective inhibitor of FABP4. The reported inhibitor constant (Ki) values are provided in the table below.
| Target | Ki (μM) | Selectivity (over FABP4) |
| FABP4 | 0.51 | 1x |
| FABP3 | 33.01 | ~65x |
Data sourced from MedChemExpress.[1]
Q3: What are the potential off-target effects of this compound?
While this compound is designed to be selective, off-target effects are a possibility with any small molecule inhibitor. Potential off-target effects could arise from:
-
Interaction with other FABP isoforms: Due to the structural similarity among FABP family members, particularly FABP5 which shares 52% amino acid similarity with FABP4, cross-reactivity is a primary concern.[3]
-
Interaction with other proteins in FABP4 signaling pathways: FABP4 is known to interact with other proteins to exert its effects, including Peroxisome Proliferator-Activated Receptor gamma (PPARγ), Hormone-Sensitive Lipase (HSL), and Janus Kinase 2 (JAK2).[1] While this compound is designed to bind to FABP4, downstream effects on these pathways should be carefully monitored.
Q4: How can I minimize the off-target effects of this compound in my experiments?
Minimizing off-target effects is crucial for obtaining reliable and interpretable data. Here are some key strategies:
-
Use the lowest effective concentration: Determine the minimal concentration of this compound required to achieve the desired on-target effect in your specific assay through dose-response experiments.
-
Perform control experiments:
-
Negative controls: Include a vehicle-only control (e.g., DMSO) to account for solvent effects.
-
Positive controls: If available, use another well-characterized FABP4 inhibitor (e.g., BMS309403) for comparison.
-
Cell-line/system controls: If possible, use a cell line or system that does not express FABP4 to identify non-specific effects of the compound.
-
-
Confirm on-target engagement: Utilize techniques like cellular thermal shift assays (CETSA) or immunoprecipitation followed by mass spectrometry to confirm that this compound is binding to FABP4 in your experimental system.
-
Assess selectivity: If you suspect off-target effects, perform a selectivity screen against other relevant FABP isoforms, particularly FABP5.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or low activity of this compound | 1. Compound degradation: Improper storage or handling. 2. Low cell permeability: The compound is not reaching its intracellular target. 3. Incorrect assay conditions: Suboptimal pH, temperature, or incubation time. 4. Low FABP4 expression: The target protein is not present at sufficient levels in your experimental system. | 1. Ensure the compound is stored as recommended and prepare fresh solutions for each experiment. 2. Verify the cell permeability of the compound. Consider using permeabilization agents if appropriate for your assay. 3. Optimize assay conditions through systematic testing. 4. Confirm FABP4 expression levels in your cells or tissue using techniques like qPCR or Western blotting. |
| Inconsistent results between experiments | 1. Variability in cell culture: Differences in cell passage number, confluency, or health. 2. Inconsistent compound preparation: Errors in weighing or dilution. 3. Plate edge effects: Evaporation or temperature gradients across the microplate. | 1. Use cells within a consistent passage number range and ensure consistent seeding density and confluency. 2. Prepare a concentrated stock solution of this compound and make fresh dilutions for each experiment. 3. Avoid using the outer wells of the microplate for experimental samples, or fill them with media to minimize evaporation. |
| Unexpected or off-target effects observed | 1. High compound concentration: Using a concentration that is too high can lead to non-specific binding. 2. Cross-reactivity with other proteins: The compound may be interacting with other FABP isoforms or unrelated proteins. 3. Compound toxicity: The observed effect may be due to cellular stress or toxicity rather than specific inhibition of FABP4. | 1. Perform a dose-response curve to determine the optimal concentration. 2. Conduct a selectivity assay against other FABP isoforms (see protocol below). Consider a broader off-target screen if necessary. 3. Perform a cell viability assay (e.g., MTT or LDH assay) in parallel with your primary experiment to assess cytotoxicity. |
Experimental Protocols
Protocol 1: General Cell-Based Assay for FABP4 Inhibition
This protocol provides a general framework for assessing the effect of this compound on a downstream cellular process.
1. Cell Culture and Seeding: a. Culture your cells of interest (e.g., 3T3-L1 adipocytes, THP-1 macrophages) under standard conditions. b. Seed cells in an appropriate plate format (e.g., 96-well plate) at a density that ensures they are in the exponential growth phase at the time of treatment.
2. Compound Preparation and Treatment: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. On the day of the experiment, prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations. c. Include a vehicle-only control (medium with the same concentration of DMSO as the highest inhibitor concentration). d. Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle. e. Incubate the cells for a predetermined time, based on the specific cellular process being investigated.
3. Endpoint Analysis: a. After the incubation period, analyze the desired endpoint. This could include:
- Gene expression analysis: Measure the mRNA levels of FABP4 target genes (e.g., via qPCR).
- Protein analysis: Measure the protein levels of downstream signaling molecules (e.g., via Western blotting or ELISA).
- Functional assays: Assess a relevant cellular function, such as lipolysis, cytokine secretion, or cell migration.
Protocol 2: Competitive Binding Assay for FABP Selectivity
This protocol can be used to determine the selectivity of this compound for FABP4 over other FABP isoforms.
1. Reagents and Materials:
- Recombinant human FABP4, FABP3, FABP5, etc.
- A fluorescent probe that binds to FABPs (e.g., 1-anilinonaphthalene-8-sulfonic acid, ANS).
- This compound and other control inhibitors.
- Assay buffer (e.g., phosphate-buffered saline, pH 7.4).
- 96-well black microplates suitable for fluorescence measurements.
2. Assay Procedure: a. In each well of the microplate, add a fixed concentration of the recombinant FABP protein and the fluorescent probe. b. Add varying concentrations of this compound (or control inhibitors) to the wells. Include a well with no inhibitor as a positive control (maximum fluorescence) and a well with a known saturating ligand as a negative control (minimum fluorescence). c. Incubate the plate at room temperature for a sufficient time to reach equilibrium. d. Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorescent probe.
3. Data Analysis: a. The displacement of the fluorescent probe by the inhibitor will result in a decrease in fluorescence. b. Plot the fluorescence intensity against the logarithm of the inhibitor concentration. c. Fit the data to a suitable dose-response curve to determine the IC50 value for each FABP isoform. d. The selectivity can be calculated as the ratio of the IC50 values for the different FABP isoforms.
Visualizations
Caption: Simplified FABP4 signaling pathway illustrating its role in fatty acid uptake, storage, and nuclear signaling.
Caption: General experimental workflow for characterizing a novel FABP4 inhibitor like this compound.
Caption: A decision tree to guide troubleshooting of common issues encountered during experiments with this compound.
References
Fabp4-IN-2 stability in different experimental conditions
This guide provides researchers, scientists, and drug development professionals with essential information on the stability and handling of the FABP4 inhibitor, commonly referred to as BMS309403. As "Fabp4-IN-2" is not a universally recognized identifier, this resource focuses on the well-characterized compound BMS309403 to ensure accuracy and reproducibility in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid BMS309403?
For long-term storage, solid BMS309403 should be stored at -20°C.[1] Under these conditions, the compound is stable for at least four years.[1] Some suppliers also indicate that it can be stored at 4°C for up to two years.
Q2: How should I prepare and store stock solutions of BMS309403?
BMS309403 is soluble in several organic solvents. For biological experiments, Dimethyl Sulfoxide (DMSO) is a common choice. Stock solutions in DMSO should be stored at -80°C for long-term stability, where they can be kept for up to one year.[2] For shorter periods, storage at -20°C for up to six months is also acceptable.[2] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Q3: What is the solubility of BMS309403 in common laboratory solvents?
The solubility of BMS309403 varies depending on the solvent. The following table summarizes the maximum concentration in commonly used solvents.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 175 | 368.77 |
| DMF | 30 | Not Specified |
| Ethanol | 30 | Not Specified |
Data compiled from multiple sources.[1][2]
Q4: Can I dissolve BMS309403 in aqueous buffers?
Directly dissolving BMS309403 in aqueous buffers is challenging due to its hydrophobic nature. A common method is to first dissolve the compound in an organic solvent like DMSO and then further dilute it with the aqueous buffer. For example, a 1:2 dilution of an ethanol stock solution in PBS (pH 7.2) results in a final concentration of 0.3 mg/mL.[1] When preparing aqueous solutions for in vivo studies, a common vehicle is a mixture of DMSO, PEG300, Tween80, and water.
Q5: Are there any known stability issues I should be aware of during my experiments?
While specific degradation pathways are not extensively documented in publicly available literature, the stability data suggests that the compound is robust under proper storage conditions. To ensure the integrity of your results, it is crucial to use freshly prepared working solutions and avoid prolonged exposure to light and extreme temperatures. For in vivo experiments, it is recommended to use freshly prepared solutions on the same day.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution | - Improper storage (e.g., repeated freeze-thaw cycles).- Solvent evaporation. | - Gently warm the solution and vortex to redissolve.- If precipitation persists, prepare a fresh stock solution.- Always store stock solutions tightly sealed and at the recommended temperature. |
| Inconsistent experimental results | - Degradation of the compound due to improper storage or handling.- Inaccurate concentration of the working solution. | - Prepare fresh working solutions from a properly stored stock for each experiment.- Verify the concentration of your stock solution if possible.- Ensure thorough mixing when preparing dilutions. |
| Difficulty dissolving the compound | - Incorrect solvent or insufficient solvent volume.- Low-quality solvent. | - Refer to the solubility table and use an appropriate solvent.- Use ultrasonic agitation to aid dissolution in DMSO.[2]- Ensure your solvents are anhydrous, as moisture can affect solubility. |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of solid BMS309403 (Molecular Weight: 474.55 g/mol ) in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve a final concentration of 10 mM.
-
Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be used to facilitate dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile, light-protected tubes. Store the aliquots at -80°C for long-term storage.
Visualized Experimental Workflow
The following diagram illustrates a typical workflow for preparing BMS309403 for in vitro cell-based assays.
Caption: Workflow for BMS309403 solution preparation and use in cell-based assays.
Signaling Pathway
BMS309403 is a potent and selective inhibitor of Fatty Acid Binding Protein 4 (FABP4). FABP4 is involved in intracellular fatty acid trafficking and signaling. By binding to the fatty acid-binding pocket of FABP4, BMS309403 competitively inhibits the binding of endogenous fatty acids, thereby modulating downstream cellular processes.
References
Technical Support Center: Refining Fabp4-IN-2 Treatment Duration in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the treatment duration of Fabp4-IN-2 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective and orally active inhibitor of Fatty Acid Binding Protein 4 (FABP4).[1][2] FABP4 is an intracellular lipid-binding protein predominantly expressed in adipocytes and macrophages that plays a crucial role in lipid metabolism and inflammatory responses.[3] this compound works by binding to FABP4, thereby preventing it from interacting with its natural ligands, such as fatty acids. This inhibition disrupts the protein's function in intracellular lipid transport and metabolic regulation.[3]
Q2: What is a recommended starting concentration for this compound in cell culture?
A good starting point for this compound concentration can be derived from its inhibitory constant (Ki). The reported Ki of this compound for FABP4 is 0.51 µM.[1][2] For cell-based assays, a common practice is to use a concentration 10 to 100 times the in vitro Ki or IC50 value.[4] Therefore, a starting concentration range of 5 µM to 50 µM is a reasonable starting point for your experiments. Another FABP4 inhibitor, BMS309403, has been used effectively in cell culture at concentrations between 12.5 µM and 50 µM.[5]
Q3: What is a typical treatment duration for this compound in cell culture?
The optimal treatment duration for this compound will depend on the specific cell type and the biological question being addressed. Based on studies with similar FABP4 inhibitors and related compounds, common treatment durations range from a few hours to several days. For example, significant effects on gene expression and protein levels have been observed after 24 hours of treatment.[6][7][8] Shorter time points (e.g., 2, 6, 12 hours) may be suitable for studying acute effects on signaling pathways, while longer durations (e.g., 48, 72 hours) may be necessary to observe changes in cell differentiation or proliferation.[6][9] A time-course experiment is highly recommended to determine the optimal duration for your specific experimental goals.
Troubleshooting Guides
Issue 1: No observable effect of this compound treatment.
| Possible Cause | Suggested Solution |
| Insufficient Treatment Duration | The effect of the inhibitor may not be apparent at the chosen time point. Perform a time-course experiment, analyzing endpoints at multiple time points (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration. |
| Suboptimal Inhibitor Concentration | The concentration of this compound may be too low to elicit a response. Perform a dose-response experiment with a range of concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM) to determine the optimal effective concentration. |
| Inhibitor Instability | This compound may be unstable in your cell culture medium over longer incubation periods. Prepare fresh inhibitor stock solutions and add fresh medium with the inhibitor at regular intervals for long-term experiments. |
| Low FABP4 Expression in Cell Line | The target protein, FABP4, may not be expressed at a high enough level in your chosen cell line for the inhibitor to have a significant effect. Confirm FABP4 expression using Western blot or qPCR. Consider using a cell line known to express high levels of FABP4, such as differentiated 3T3-L1 adipocytes. |
| Cell Culture Conditions | Factors such as cell density and passage number can influence experimental outcomes. Ensure consistent cell culture practices and use cells within a low passage number range. |
Issue 2: Cell toxicity or death observed after this compound treatment.
| Possible Cause | Suggested Solution |
| Inhibitor Concentration is too High | High concentrations of small molecule inhibitors can lead to off-target effects and cytotoxicity. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) with a range of this compound concentrations to determine the maximum non-toxic concentration. |
| Solvent Toxicity | The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at high concentrations. Ensure the final solvent concentration in the culture medium is low (typically ≤ 0.1%) and include a vehicle control (medium with solvent only) in your experiments.[4] |
| Prolonged Treatment Duration | Continuous exposure to the inhibitor, even at a non-toxic concentration, may induce cell stress and death over time. Consider reducing the treatment duration or using a washout period where the inhibitor is removed and replaced with fresh medium. |
Experimental Protocols
3T3-L1 Preadipocyte Differentiation
This protocol describes the differentiation of 3T3-L1 preadipocytes into mature adipocytes, which are a suitable model for studying the effects of this compound.
Materials:
-
3T3-L1 preadipocytes
-
DMEM with 10% Fetal Bovine Serum (FBS) (Growth Medium)
-
Differentiation Medium I (DMI): Growth Medium supplemented with 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin.
-
Differentiation Medium II (DMII): Growth Medium supplemented with 10 µg/mL insulin.
-
Phosphate-Buffered Saline (PBS)
-
6-well cell culture plates
Procedure:
-
Seed 3T3-L1 preadipocytes in 6-well plates with Growth Medium and culture until they reach confluence (Day 0).
-
Two days post-confluence (Day 2), replace the medium with DMI.
-
On Day 4, replace the medium with DMII.
-
On Day 6, and every two days thereafter, replace the medium with fresh Growth Medium.
-
Mature adipocytes, characterized by the accumulation of lipid droplets, should be visible by Day 8-10.
Western Blot for FABP4
This protocol outlines the detection of FABP4 protein levels in cell lysates.
Materials:
-
Cell lysate
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against FABP4
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Tris-Buffered Saline with Tween-20 (TBST)
Procedure:
-
Lyse cells with RIPA buffer and determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-FABP4 antibody (e.g., at a 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Quantitative PCR (qPCR) for FABP4 and Target Genes
This protocol describes the measurement of mRNA expression levels of FABP4 and its downstream targets.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
qPCR primers for FABP4 and a reference gene (e.g., GAPDH, RPL6)
-
qPCR instrument
Procedure:
-
Extract total RNA from cells using an RNA extraction kit.
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
Set up the qPCR reaction with SYBR Green Master Mix, cDNA, and specific primers for your gene of interest and a reference gene.
-
Run the qPCR reaction using a standard cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
-
Analyze the data using the ΔΔCt method to determine the relative gene expression.
Visualizations
Caption: FABP4 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for optimizing this compound treatment duration.
Caption: Logic diagram for troubleshooting this compound treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. FABP (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Fatty acid binding protein 4 (FABP4) regulates pancreatic cancer cell proliferation via activation of nuclear factor E2-related factor 2 (NRF2) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Reduction of circulating FABP4 level by treatment with omega-3 fatty acid ethyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Fabp4-IN-2 degradation and how to prevent it
A Note on Compound "Fabp4-IN-2": Our internal and external database searches did not yield specific information for a compound designated "this compound". This may be an internal code, a less common identifier, or a discontinued product. The following technical information is provided for a well-characterized, potent, and selective FABP4 inhibitor, BMS309403 , which serves as a representative compound for researchers working with small molecule inhibitors of FABP4.
Frequently Asked Questions (FAQs)
Q1: What is BMS309403 and how does it work?
BMS309403 is a potent, orally active, and selective small molecule inhibitor of Fatty Acid-Binding Protein 4 (FABP4). It functions as a competitive inhibitor by binding to the fatty acid-binding pocket within the interior of the FABP4 protein[1]. This prevents the binding of endogenous fatty acids and other lipids, thereby modulating lipid metabolism and inflammatory pathways.
Q2: What is the stability of BMS309403 and how should it be stored?
Proper storage is crucial to maintain the integrity of BMS309403.
| Storage Condition | Shelf Life |
| Solid Form | ≥ 4 years[2] |
| Stock Solution (-20°C) | 6 months[1] |
| Stock Solution (-80°C) | 1 year[1] |
For long-term storage, it is recommended to store BMS309403 as a solid at -20°C or below. Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.
Q3: In which experimental systems has BMS309403 been used?
BMS309403 has been validated in a variety of in vitro and in vivo models:
-
In vitro:
-
3T3-L1 adipocytes (to study lipolysis and glucose uptake)
-
THP-1 macrophages (to investigate inflammatory responses, such as MCP-1 release)
-
Primary human adipocytes and macrophages
-
C2C12 myotubes (to examine endoplasmic reticulum stress)[3]
-
-
In vivo:
Q4: What is the selectivity profile of BMS309403?
BMS309403 exhibits selectivity for FABP4 over other FABP isoforms. However, it does show some activity against FABP3 (heart-type) and FABP5 (epidermal-type).
| FABP Isoform | Binding Affinity (Ki) |
| FABP4 | < 2 nM[1][2] |
| FABP3 | 250 nM[1][2] |
| FABP5 | 350 nM[1][2] |
Researchers should consider this selectivity profile when designing experiments and interpreting results, especially in tissues where FABP3 and FABP5 are expressed.
Troubleshooting Guide
Problem 1: Inconsistent or no effect of BMS309403 in cell culture experiments.
-
Possible Cause 1: Compound Degradation.
-
Solution: Ensure that the stock solution of BMS309403 has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from a new aliquot of the stock solution for each experiment.
-
-
Possible Cause 2: Suboptimal Concentration.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of BMS309403 for your specific cell type and experimental conditions. Effective concentrations in the literature for cell-based assays often range from 1 µM to 30 µM.
-
-
Possible Cause 3: High Serum Concentration in Media.
-
Solution: Fatty acids in fetal bovine serum (FBS) can compete with BMS309403 for binding to FABP4. Consider reducing the serum concentration or using a serum-free media for the duration of the treatment, if compatible with your experimental protocol.
-
-
Possible Cause 4: Low FABP4 Expression in Cell Line.
-
Solution: Verify the expression of FABP4 in your cell line at the mRNA and protein level. BMS309403 will have a minimal effect in cells with little to no FABP4 expression.
-
Problem 2: Variability in in vivo study results.
-
Possible Cause 1: Issues with Compound Formulation and Delivery.
-
Solution: BMS309403 is orally active. Ensure consistent formulation and administration (e.g., gavage). The vehicle used for administration should be consistent across all experimental groups.
-
-
Possible Cause 2: Animal-to-Animal Variability.
-
Solution: Increase the sample size per group to account for biological variability. Ensure that animals are age- and sex-matched.
-
-
Possible Cause 3: Timing of Dosing and Sample Collection.
-
Solution: Establish a consistent dosing schedule and ensure that sample collection occurs at a fixed time point relative to the last dose to minimize variations due to the pharmacokinetic profile of the compound.
-
Experimental Protocols
Protocol 1: Preparation of BMS309403 Stock Solution
-
Materials:
-
BMS309403 (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of solid BMS309403 to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of BMS309403 in anhydrous DMSO. For example, to prepare 1 ml of a 10 mM stock solution of BMS309403 (MW: 474.55 g/mol ), dissolve 4.75 mg in 1 ml of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into sterile, amber microcentrifuge tubes to protect from light and to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C for up to 6 months or at -80°C for up to 1 year.
-
Protocol 2: In Vitro Inhibition of Lipolysis in 3T3-L1 Adipocytes
-
Cell Culture:
-
Culture and differentiate 3T3-L1 preadipocytes into mature adipocytes using standard protocols.
-
-
Treatment:
-
On the day of the experiment, wash the mature 3T3-L1 adipocytes with serum-free DMEM.
-
Prepare working solutions of BMS309403 in serum-free DMEM at the desired concentrations (e.g., 0.1, 1, 10, 30 µM). Include a DMSO vehicle control.
-
Pre-incubate the cells with the BMS309403 working solutions or vehicle control for 1-2 hours.
-
To stimulate lipolysis, add a lipolytic agent such as isoproterenol (e.g., 10 µM final concentration) to the wells. Include a basal (unstimulated) control.
-
Incubate for 2-4 hours at 37°C.
-
-
Analysis:
-
Collect the culture medium from each well.
-
Measure the concentration of glycerol or free fatty acids in the medium using a commercially available colorimetric or fluorometric assay kit.
-
Normalize the results to the total protein content of the cells in each well.
-
Visualizations
Caption: Workflow for assessing BMS309403's effect on lipolysis.
Caption: BMS309403 inhibits FABP4-mediated inflammation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. FABP4 inhibitor BMS309403 decreases saturated-fatty-acid-induced endoplasmic reticulum stress-associated inflammation in skeletal muscle by reducing p38 MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting Fabp4-IN-2 protocols for different cell lines
Welcome to the technical support center for Fabp4-IN-2. This guide provides detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective, orally active inhibitor of Fatty Acid Binding Protein 4 (FABP4).[1] FABP4 is an intracellular lipid-binding protein predominantly expressed in adipocytes and macrophages that plays a crucial role in lipid metabolism and inflammatory signaling.[2][3][4] By binding to FABP4, this compound prevents the protein from interacting with its natural ligands, such as fatty acids, thereby disrupting lipid transport and downstream signaling pathways.[2][5] This inhibition can lead to reduced inflammation, altered lipid metabolism, and improved insulin sensitivity.[2]
Q2: What are the known Ki values for this compound?
This compound has a reported Ki (inhibitor constant) of 0.51 μM for FABP4 and 33.01 μM for FABP3, indicating its selectivity for FABP4.[1]
Q3: In which cell lines can I use this compound?
FABP4 is expressed in various cell types, making this compound potentially effective in a range of cell lines. These include, but are not limited to:
-
Adipocytes (e.g., 3T3-L1, primary human adipocytes) to study lipolysis and adipogenesis.[6][7]
-
Macrophages (e.g., THP-1, RAW 264.7, bone marrow-derived macrophages) to investigate inflammation and foam cell formation.[7]
-
Cancer cell lines from various tissues such as pancreas (e.g., PANC-1, MIA PaCa-2), breast, and endometrium (e.g., HEC-1A, Ishikawa) where FABP4 may play a role in proliferation and metastasis.[2][8][9]
-
Cardiomyocytes (e.g., H9c2) to study hypertrophy and apoptosis.
-
Endothelial cells to investigate angiogenesis.
Q4: How should I prepare and store this compound?
For in vitro experiments, this compound should be dissolved in a suitable solvent like dimethyl sulfoxide (DMSO) to create a stock solution. It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock solution in the appropriate cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Experimental Protocols
General Workflow for a Cell-Based Assay with this compound
Caption: A generalized workflow for conducting cell-based assays using this compound.
Protocol 1: Determining Optimal Concentration using a Cell Viability Assay
This protocol helps determine the optimal non-toxic concentration range of this compound for your specific cell line.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Cell viability reagent (e.g., MTT, MTS, or CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of analysis. Incubate overnight to allow for cell attachment.
-
Prepare Dilutions: Prepare a serial dilution of this compound in complete culture medium. A common starting range is from 0.1 µM to 100 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration) and a no-treatment control.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared inhibitor dilutions and controls to the respective wells.
-
Incubation: Incubate the plate for a duration relevant to your planned experiment (e.g., 24, 48, or 72 hours).
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions. Incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve to determine the IC50 (concentration that inhibits 50% of cell viability) and the maximum non-toxic concentration.
Protocol 2: Analysis of Protein Expression by Western Blot
This protocol is for assessing the effect of this compound on the expression of target proteins.
Materials:
-
Your cell line of interest
-
6-well or 10 cm cell culture plates
-
This compound working solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in larger format plates and grow to 70-80% confluency. Treat the cells with the desired concentration of this compound (determined from the viability assay) and controls for the chosen duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations for all samples and prepare them for loading by adding Laemmli buffer and boiling.
-
Electrophoresis and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After separation, transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate with the primary antibody (e.g., against p-STAT3, NF-κB, or other targets) overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
Protocol 3: Analysis of Gene Expression by qRT-PCR
This protocol is for measuring changes in the mRNA levels of target genes following treatment with this compound.
Materials:
-
Your cell line of interest
-
6-well cell culture plates
-
This compound working solution
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
Primers for your gene of interest and a housekeeping gene
-
Real-time PCR instrument
Procedure:
-
Cell Treatment: Treat cells with this compound as described for the Western blot protocol.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit. Assess RNA quality and quantity.
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA from each sample into cDNA.
-
qRT-PCR: Set up the real-time PCR reactions with cDNA, primers, and master mix. Run the PCR on a real-time instrument.
-
Data Analysis: Analyze the amplification data. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of your target gene to a stable housekeeping gene.
Signaling Pathways Affected by FABP4 Inhibition
Inhibition of FABP4 can modulate several key signaling pathways involved in metabolism and inflammation.
Caption: Overview of key signaling pathways influenced by FABP4 that are targeted by this compound.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or weak effect of this compound | 1. Inhibitor concentration is too low.2. Incubation time is too short.3. Low or no FABP4 expression in the cell line.4. Inactive inhibitor due to improper storage or handling. | 1. Perform a dose-response experiment to find the optimal concentration.2. Increase the incubation time (e.g., 48 or 72 hours).3. Confirm FABP4 expression in your cell line by Western blot or qRT-PCR.4. Use a fresh aliquot of the inhibitor; verify its activity with a positive control cell line if available. |
| High cell death/toxicity | 1. Inhibitor concentration is too high.2. High concentration of the solvent (e.g., DMSO).3. Cell line is particularly sensitive. | 1. Perform a cell viability assay to determine the non-toxic concentration range.2. Ensure the final DMSO concentration is ≤ 0.1%.3. Lower the inhibitor concentration and/or reduce the incubation time. |
| Inconsistent results between experiments | 1. Variation in cell passage number or confluency.2. Inconsistent inhibitor preparation.3. Pipetting errors. | 1. Use cells within a consistent passage number range and treat them at a similar confluency.2. Prepare fresh dilutions of the inhibitor for each experiment from a master stock.3. Use calibrated pipettes and be consistent with pipetting techniques. |
| Off-target effects observed | 1. Inhibitor may have activity against other proteins.2. The observed phenotype is a secondary effect. | 1. Use the lowest effective concentration of this compound. Compare results with a structurally different FABP4 inhibitor if available. Use FABP4 siRNA or knockout cells as a control to confirm the phenotype is FABP4-dependent.2. Perform a time-course experiment to distinguish primary from secondary effects. |
Quantitative Data Summary
The following table summarizes key quantitative data for FABP4 inhibitors. Note that data for this compound in various cell lines is limited, and values for similar inhibitors are provided for reference. Researchers should empirically determine the optimal concentrations for their specific experimental system.
| Inhibitor | Target | Ki (µM) | Cell Line | Assay | Concentration Used | Incubation Time | Observed Effect |
| This compound | FABP4 | 0.51 | - | - | - | - | - |
| FABP3 | 33.01 | - | - | - | - | - | |
| HTS01037 | FABP4 | 0.67 | Pancreatic Cancer Cells | MTS Assay | 30 µM | 48 h | Decreased cell viability[8][10] |
| 3T3-L1 Adipocytes | Lipolysis Assay | - | - | Inhibition of lipolysis | |||
| Macrophages | Inflammation Assay | - | - | Reduced LPS-stimulated inflammation | |||
| BMS309403 | FABP4 | <0.002 | THP-1 Macrophages | MCP-1 Secretion | - | - | Decreased MCP-1 secretion |
| FABP3 | 0.250 | - | - | - | - | - | |
| FABP5 | 0.350 | - | - | - | - | - |
Disclaimer: This technical support guide is intended for research use only. The provided protocols are general recommendations and may require optimization for specific cell lines and experimental conditions. Always consult relevant literature and perform appropriate validation experiments.
References
- 1. Fatty Acid–Binding Protein 4 (FABP4) Suppresses Proliferation and Migration of Endometrial Cancer Cells via PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Adipocyte fatty acid binding protein 4 (FABP4) inhibitors. An update from 2017 to early 2022 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are FABP4 inhibitors and how do they work? [synapse.patsnap.com]
- 6. apexbt.com [apexbt.com]
- 7. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. merckmillipore.com [merckmillipore.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison of Fabp4-IN-2 and BMS309403 for FABP4 Inhibition
Published: November 13, 2025
Affiliation: Google Research
Abstract
Fatty Acid-Binding Protein 4 (FABP4), also known as aP2, is a critical regulator of intracellular lipid trafficking and signaling, primarily expressed in adipocytes and macrophages. Its established role in metabolic and inflammatory diseases has made it a compelling target for therapeutic intervention. This guide provides an objective comparison of two widely used small molecule inhibitors of FABP4: Fabp4-IN-2 and the well-characterized compound BMS309403. We present a summary of their biochemical potency, selectivity, and reported cellular activities, supported by detailed experimental protocols for key assays.
Introduction to FABP4 as a Therapeutic Target
Fatty Acid-Binding Protein 4 is a member of the intracellular lipid-binding protein family that chaperones fatty acids and other lipophilic molecules, influencing metabolic and inflammatory signaling pathways.[1][2] FABP4 modulates the activity of key proteins such as Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) and Hormone-Sensitive Lipase (HSL), thereby regulating adipogenesis, lipolysis, and inflammatory responses.[1][3][4] Elevated circulating levels of FABP4 are strongly associated with obesity, insulin resistance, type 2 diabetes, and atherosclerosis.[1][2][3][5] Consequently, the inhibition of FABP4 is a promising therapeutic strategy for these immunometabolic diseases.[4][5]
Inhibitor Profiles: this compound vs. BMS309403
BMS309403 is a potent, selective, and orally active inhibitor that competitively binds to the fatty acid-binding pocket of FABP4.[6][7][8] It has been extensively validated in preclinical models and serves as a benchmark compound for FABP4 inhibition.
This compound (also referred to as FABP-IN-2 in some contexts) is another inhibitor of FABP4. While public domain data is less extensive compared to BMS309403, it represents an alternative chemical probe for studying FABP4 function.
Quantitative Data Comparison
The following table summarizes the key biochemical parameters for both inhibitors based on available data.
| Parameter | This compound | BMS309403 |
| Binding Affinity (Ki) for FABP4 | Not Widely Reported | < 2 nM[6][7][8][9][10] |
| IC50 for FABP4 | 4.27 µM | Not Widely Reported (Ki is primary metric) |
| Selectivity (Ki) | FABP3: 1.16 µM (IC50) | FABP3: 250 nM[6][7][8][9] |
| FABP5: Not Widely Reported | FABP5: 350 nM[6][7][8][9] | |
| Mechanism of Action | Competitive Inhibition | Competitive Inhibition[6][7][8] |
Note: IC50 and Ki values can vary based on assay conditions. The data presented is for comparative purposes.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of inhibitor performance.
Biochemical Potency Assessment: Time-Resolved FRET (TR-FRET) Assay
This assay quantitatively determines an inhibitor's ability to displace a fluorescently labeled ligand from the FABP4 binding pocket.
Principle: TR-FRET leverages the energy transfer between a long-lifetime Terbium (Tb) donor fluorophore, typically on an antibody binding the protein, and a fluorescently-labeled fatty acid (acceptor) that binds in the FABP4 pocket.[11] When the acceptor is displaced by an inhibitor, the FRET signal decreases. Time-resolved detection minimizes background fluorescence, increasing the signal-to-noise ratio.[12][13]
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: 25 mM Tris pH 7.5, 0.4 mg/ml γ-globulin, 1 mM DTT, 0.012% NP40.
-
Prepare serial dilutions of this compound and BMS309403 in 100% DMSO, followed by a further dilution in Assay Buffer.
-
Prepare a solution of His-tagged human FABP4 protein.
-
Prepare a solution of a fluorescently labeled fatty acid (e.g., BODIPY™ FL C16) in DMSO.
-
Prepare a solution of Terbium-labeled anti-His6 antibody in Assay Buffer.
-
-
Assay Procedure (384-well format):
-
To each well of a black, low-volume 384-well plate, add the test inhibitor solution.
-
Add the BODIPY-labeled fatty acid to all wells.
-
Add the His-tagged FABP4 protein. For control wells (no inhibition), add Assay Buffer instead of protein.
-
Add the Tb-labeled anti-His6 antibody detection reagent.
-
Centrifuge the plate briefly (e.g., 1 min at 1000 rpm) and incubate at room temperature for 30-60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate using a TR-FRET compatible microplate reader (e.g., EnVision) with an excitation wavelength of ~340 nm.
-
Measure emission at two wavelengths: ~615-620 nm for the donor (Terbium) and ~520 nm or ~665 nm for the acceptor (depending on the specific fluorophore).[11]
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Plot the ratio against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic model to determine the IC50 value.
-
Target Engagement in a Cellular Context: Cellular Thermal Shift Assay (CETSA)
CETSA validates that a compound binds to its intended target within the complex environment of a cell.[14][15]
Principle: Ligand binding typically increases the thermal stability of a protein.[15] In CETSA, cells are treated with the inhibitor, heated to various temperatures, and the amount of soluble (non-denatured) target protein remaining is quantified. A shift in the melting curve to a higher temperature indicates target engagement.[16]
Detailed Protocol:
-
Cell Treatment:
-
Culture an appropriate cell line expressing endogenous FABP4 (e.g., 3T3-L1 adipocytes, THP-1 macrophages).
-
Treat cells with the desired concentration of this compound, BMS309403, or a vehicle control (e.g., 0.1% DMSO) for a defined period (e.g., 1-3 hours) at 37°C.[17]
-
-
Thermal Challenge:
-
After treatment, harvest and wash the cells. Resuspend the cell pellet in a buffered solution (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes in a thermal cycler, followed by a cooling step at 25°C for 3 minutes.[17]
-
-
Lysis and Fractionation:
-
Detection and Analysis:
-
Collect the supernatant (soluble fraction).
-
Quantify the amount of soluble FABP4 in each sample using Western Blotting or an ELISA-based method.
-
Plot the percentage of soluble FABP4 against the temperature for both vehicle- and inhibitor-treated samples. A rightward shift in the curve for the inhibitor-treated sample demonstrates thermal stabilization and confirms target engagement.
-
Visualizing Pathways and Workflows
FABP4 Signaling and Inhibition
Caption: FABP4 acts as a hub for fatty acid (FA) signaling, influencing gene expression and inflammation.
Inhibitor Comparison Workflow
Caption: A logical workflow for the comprehensive comparison of small molecule inhibitors.
In Vitro and In Vivo Findings
BMS309403 has demonstrated significant efficacy in numerous preclinical models.
-
In Vitro: In macrophage cell lines, BMS309403 treatment dose-dependently decreases the production of the pro-inflammatory chemokine MCP-1 (CCL2).[8][18] It also reduces lipolysis in adipocytes.[18]
-
In Vivo: Chronic administration of BMS309403 improves insulin sensitivity and protects against atherosclerosis in mouse models of genetic and diet-induced obesity.[9] It has also been shown to reduce cardiac fibrosis and inflammation in models of heart failure.[19]
This compound data is more limited in peer-reviewed literature.
-
In Vitro: The primary available data points to its direct inhibitory effect on FABP4 and FABP3 in biochemical assays.[7]
-
In Vivo: Comprehensive in vivo studies comparable to those for BMS309403 are not as widely published.
Conclusion and Recommendations
Based on publicly available data, BMS309403 is a significantly more potent and well-characterized inhibitor of FABP4 than this compound. Its sub-nanomolar affinity and extensive validation in both cellular and animal models make it the gold standard for pharmacological studies of FABP4. Its selectivity over other FABP isoforms, while not absolute, is well-documented, with over 100-fold selectivity against FABP3 and FABP5.[8]
This compound displays micromolar potency against FABP4 and appears to be more potent against FABP3.[7] This lack of selectivity may be a confounding factor in experiments aimed at dissecting the specific role of FABP4.
Recommendation: For researchers requiring a highly potent, selective, and well-validated tool compound for studying FABP4 inhibition in vitro and in vivo, BMS309403 is the superior choice. This compound may serve as a structurally distinct, albeit less potent and selective, probe for initial studies or where dual FABP3/FABP4 inhibition might be of interest. Researchers should carefully consider the selectivity profile of this compound when interpreting experimental outcomes.
References
- 1. Frontiers | FABP4 in obesity-associated carcinogenesis: Novel insights into mechanisms and therapeutic implications [frontiersin.org]
- 2. What are FABP4 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Fatty Acid-Binding Protein 4 (FABP4): Pathophysiological Insights and Potent Clinical Biomarker of Metabolic and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic functions of FABPs— mechanisms and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A New Insight into Fatty Acid Binding Protein 4 Mechanisms and Therapeutic Implications in Obesity-Associated Diseases: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Treatment of diabetes and atherosclerosis by inhibiting fatty-acid-binding protein aP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. Evaluation of the Anti-Inflammatory Effects of Novel Fatty Acid-Binding Protein 4 Inhibitors in Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. dcreport.org [dcreport.org]
- 13. bellbrooklabs.com [bellbrooklabs.com]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. 4.1. Cellular thermal shift assay [bio-protocol.org]
- 16. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 17. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 18. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inhibition of FABP4 attenuates cardiac fibrosis through inhibition of NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
Fabp4-IN-2: A Comparative Guide to its Selectivity Profile Against Other Fatty Acid-Binding Proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity of the inhibitor Fabp4-IN-2 against various Fatty Acid-Binding Proteins (FABPs). The information presented is based on available experimental data to assist researchers in evaluating its potential for targeted therapeutic development.
Selectivity Profile of this compound
This compound has been identified as a selective inhibitor of Fatty Acid-Binding Protein 4 (FABP4). The selectivity of an inhibitor is crucial for minimizing off-target effects and enhancing therapeutic efficacy. The following table summarizes the known inhibitory activity of this compound against different FABP isoforms.
| FABP Isoform | Common Name | This compound Kᵢ (μM) | Selectivity (fold) vs. FABP4 |
| FABP4 | Adipocyte FABP (A-FABP) | 0.51 | - |
| FABP3 | Heart FABP (H-FABP) | 33.01[1] | ~65-fold |
| FABP1 | Liver FABP (L-FABP) | Data not available | - |
| FABP2 | Intestinal FABP (I-FABP) | Data not available | - |
| FABP5 | Epidermal FABP (E-FABP) | Data not available | - |
| FABP6 | Ileal FABP (Il-FABP) | Data not available | - |
| FABP7 | Brain FABP (B-FABP) | Data not available | - |
| FABP8 | Myelin FABP (M-FABP) | Data not available | - |
| FABP9 | Testis FABP (T-FABP) | Data not available | - |
Kᵢ (Inhibition constant) is a measure of the inhibitor's binding affinity. A lower Kᵢ value indicates a higher binding affinity.
As the data indicates, this compound demonstrates a significant ~65-fold selectivity for FABP4 over FABP3[1]. Data on its activity against other FABP isoforms is not currently available in the public domain.
Experimental Protocols
The inhibitory activity of this compound was determined using a competitive binding assay. Below is a detailed methodology representative of such an experiment.
Competitive Fluorescence Polarization Assay
This assay measures the ability of a test compound (this compound) to displace a fluorescently labeled ligand from the binding pocket of a FABP.
Materials:
-
Recombinant human FABP proteins (FABP3 and FABP4)
-
Fluorescent probe (e.g., 1-Anilinonaphthalene-8-sulfonic acid (ANS))
-
This compound (test inhibitor)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl)
-
96-well black microplates
-
Fluorescence plate reader with polarization filters
Procedure:
-
Protein and Probe Preparation: Recombinant FABP proteins are diluted to a final concentration of 100 nM in the assay buffer. The fluorescent probe is prepared at a concentration of 50 nM.
-
Inhibitor Dilution: A serial dilution of this compound is prepared in the assay buffer to obtain a range of concentrations for testing.
-
Assay Reaction:
-
To each well of the microplate, add 50 μL of the FABP protein solution.
-
Add 25 μL of the serially diluted this compound or vehicle control (e.g., DMSO).
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Add 25 μL of the fluorescent probe to each well.
-
Incubate for an additional 30 minutes at room temperature, protected from light.
-
-
Data Acquisition: Measure the fluorescence polarization of each well using a plate reader. The excitation and emission wavelengths will depend on the fluorescent probe used (for ANS, typically ~380 nm excitation and ~480 nm emission).
-
Data Analysis: The competition binding data is analyzed to determine the IC₅₀ value, which is the concentration of the inhibitor required to displace 50% of the fluorescent probe. The IC₅₀ value is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which takes into account the concentration of the fluorescent probe and its affinity for the protein.
Visualizing the Experimental Workflow and Signaling Pathway
To better understand the experimental process and the biological context of FABP4 inhibition, the following diagrams have been generated.
FABP4 Signaling Pathway Overview
FABP4 plays a critical role in intracellular fatty acid trafficking and signaling. Upon stimulation by lipolytic agonists, hormone-sensitive lipase (HSL) is activated, leading to the breakdown of triglycerides in lipid droplets and the release of free fatty acids (FFAs). FABP4 binds to these FFAs, forming a complex that can then translocate to the nucleus. In the nucleus, the FABP4-FFA complex can act as a ligand for the peroxisome proliferator-activated receptor-gamma (PPARγ). Activation of PPARγ leads to the regulation of target gene expression involved in lipolysis, inflammation, and insulin resistance. FABP4 also directly interacts with HSL, further influencing lipolysis. By inhibiting FABP4, compounds like this compound can modulate these downstream signaling events, offering a potential therapeutic strategy for metabolic and inflammatory diseases.
References
Validating the Anti-inflammatory Effects of FABP4 Inhibitors: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the anti-inflammatory effects of Fatty Acid-Binding Protein 4 (FABP4) inhibitors, with a focus on validating their therapeutic potential. While information on a specific inhibitor, "Fabp4-IN-2," is not publicly available, this guide will utilize data from studies on other known FABP4 inhibitors to illustrate the validation process and the expected anti-inflammatory outcomes.
Fatty acid-binding protein 4 (FABP4) has emerged as a critical mediator in the interplay between metabolic and inflammatory pathways, particularly within adipocytes and macrophages.[1][2][3] Its role in regulating lipid metabolism and inflammatory signaling has made it a promising therapeutic target for a range of conditions, including metabolic syndrome, atherosclerosis, and inflammatory diseases.[1][2] Inhibition of FABP4 has been shown to reduce inflammatory responses, making the validation of novel FABP4 inhibitors a key area of research.[1][4]
Mechanism of Action: How FABP4 Inhibition Mitigates Inflammation
FABP4 inhibitors exert their anti-inflammatory effects by binding to the FABP4 protein, thereby preventing it from interacting with its natural fatty acid ligands.[1] This disruption of FABP4's function leads to a cascade of downstream effects that dampen inflammatory signaling.[1] Key mechanisms include:
-
Modulation of Inflammatory Signaling Pathways: Loss or inhibition of FABP4 attenuates the NF-κB and JNK signaling pathways, which are central to the inflammatory response.[5] This leads to a reduction in the production and secretion of pro-inflammatory cytokines.[5]
-
Regulation of Macrophage Polarization: FABP4 inhibition can shift macrophages from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype.[5]
-
Upregulation of Protective Molecules: The anti-inflammatory effects of FABP4 deficiency are linked to the upregulation of Uncoupling Protein 2 (UCP2) and Sirtuin 3 (SIRT3), which play roles in reducing oxidative stress and inflammation.[5][6]
Comparative Efficacy of FABP4 Inhibitors
While specific data for "this compound" is unavailable, studies on other small molecule inhibitors of FABP4, such as BMS309403, provide a benchmark for evaluating anti-inflammatory efficacy. The following table summarizes typical experimental data used to validate the anti-inflammatory effects of FABP4 inhibitors.
| Parameter | Experimental Model | Treatment | Observed Effect | Alternative Inhibitor (Example) | Observed Effect with Alternative |
| Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) | Lipopolysaccharide (LPS)-stimulated macrophages or microglial cells | FABP4 Inhibitor | Significant reduction in cytokine secretion | BMS309403 | Reduced release of pro-inflammatory molecules[7] |
| Reactive Oxygen Species (ROS) Production | LPS-activated BV-2 microglia | FABP4 Inhibitor | Attenuation of ROS generation | MFP-0012328 | Reduction in LPS-mediated ROS production[8] |
| NF-κB and JNK Pathway Activation | Macrophages from FABP4 knockout mice | Genetic deletion of FABP4 | Attenuated NF-κB signaling and reduced JNK phosphorylation[5] | BMS309403 | Ameliorated production of pro-inflammatory cytokines, suggesting pathway inhibition[4] |
| In vivo Inflammation | Cecal ligation and puncture (CLP)-induced acute lung injury mouse model | FABP4 Inhibitor | Improved survival, reduced lung inflammation and histopathological changes | BMS309403 | Prevented lung inflammation and increase of FABP4 induced by CLP[4] |
Experimental Protocols for Validation
Detailed methodologies are crucial for the accurate assessment of an inhibitor's anti-inflammatory properties. Below are representative protocols for key experiments.
Cell Culture and Stimulation
Murine macrophage cell lines (e.g., RAW 264.7) or primary bone marrow-derived macrophages are cultured under standard conditions. To induce an inflammatory response, cells are typically stimulated with lipopolysaccharide (LPS) at a concentration of 100 ng/mL for a specified period (e.g., 24 hours). The FABP4 inhibitor is added to the culture medium at various concentrations prior to or concurrently with LPS stimulation.
Cytokine Measurement
The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant is quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
Western Blot Analysis
To assess the activation of signaling pathways, cell lysates are prepared and subjected to SDS-PAGE. Proteins are then transferred to a PVDF membrane and probed with primary antibodies specific for phosphorylated and total forms of key signaling proteins (e.g., NF-κB p65, JNK).
Reactive Oxygen Species (ROS) Assay
Intracellular ROS levels can be measured using fluorescent probes such as 2',7'-dichlorofluorescin diacetate (DCFDA). Cells are loaded with the probe, and the fluorescence intensity is measured using a plate reader or flow cytometer following treatment with the FABP4 inhibitor and an inflammatory stimulus.
Visualizing the Pathways and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the complex signaling pathways and experimental procedures involved in validating FABP4 inhibitors.
Caption: FABP4-mediated inflammatory signaling pathway.
Caption: Experimental workflow for validating anti-inflammatory effects.
References
- 1. What are FABP4 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Adipocyte fatty acid binding protein 4 (FABP4) inhibitors. An update from 2017 to early 2022 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adipocyte fatty acid binding protein 4 (FABP4) inhibitors. A comprehensive systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FABP4 inhibitors suppress inflammation and oxidative stress in murine and cell models of acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FABP4/aP2 Regulates Macrophage Redox Signaling and Inflammasome Activation via Control of UCP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Loss of Fatty Acid Binding Protein 4/aP2 Reduces Macrophage Inflammation Through Activation of SIRT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fatty Acid-Binding Protein 4 is Essential for the Inflammatory and Metabolic Response of Microglia to Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of the Anti-Inflammatory Effects of Novel Fatty Acid-Binding Protein 4 Inhibitors in Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Fabp4-IN-2 and Other Small Molecule Inhibitors of Fatty Acid-Binding Protein 4
For Researchers, Scientists, and Drug Development Professionals
Fatty acid-binding protein 4 (FABP4), also known as aP2 or A-FABP, has emerged as a critical regulator at the intersection of metabolic and inflammatory pathways. Predominantly expressed in adipocytes and macrophages, FABP4 is implicated in a range of pathologies including type 2 diabetes, atherosclerosis, and certain cancers. Consequently, the development of potent and selective FABP4 inhibitors is an area of intense research. This guide provides a head-to-head comparison of Fabp4-IN-2 with other notable FABP4 inhibitors, supported by experimental data and detailed methodologies.
Quantitative Comparison of FABP4 Inhibitors
The inhibitory activity of small molecules against FABP4 is typically quantified by their inhibition constant (Ki) and half-maximal inhibitory concentration (IC50). The following table summarizes the available data for this compound and other well-characterized FABP4 inhibitors, BMS309403 and HTS01037. Lower values indicate higher potency.
| Inhibitor | Target | Ki (µM) | IC50 (µM) | Selectivity | Reference |
| This compound | FABP4 | 0.51[1][2] | - | ~65-fold vs FABP3 (Ki = 33.01 µM)[1][2] | [1][2] |
| BMS309403 | FABP4 | <0.002[3] | >25[4] | >100-fold vs FABP3 and FABP5 (Ki = 0.25 µM and 0.35 µM, respectively)[4] | [3][4] |
| HTS01037 | FABP4 | 0.67[4] | - | ~5-fold vs FABP5 (Ki = 3.4 µM) and ~13-fold vs FABP3 (Ki = 9.1 µM)[4] | [4] |
Experimental Protocols
The data presented in this guide are derived from established biochemical and cellular assays. Below are detailed methodologies for key experiments used to characterize FABP4 inhibitors.
Ligand Displacement Assay for Ki and IC50 Determination
This assay is a common method to determine the binding affinity of a test compound by measuring its ability to displace a fluorescent probe from the FABP4 binding pocket.
Materials:
-
Recombinant human FABP4 protein
-
Fluorescent probe (e.g., 1,8-ANS (8-anilino-1-naphthalene-sulfonic acid))
-
Test inhibitors (this compound, BMS309403, HTS01037)
-
Assay buffer (e.g., 30 mM Tris-HCl, 100 mM NaCl, pH 7.6)
-
96-well microplates
Procedure:
-
A solution of recombinant FABP4 protein is incubated with the fluorescent probe in the assay buffer.
-
Serial dilutions of the test inhibitor are added to the mixture.
-
The reaction is allowed to equilibrate at room temperature, protected from light.
-
Fluorescence is measured using a plate reader with appropriate excitation and emission wavelengths for the chosen probe.
-
The concentration of the inhibitor that causes a 50% reduction in the fluorescence signal is determined as the IC50 value.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the fluorescent probe.[5][6][7]
Adipocyte Lipolysis Assay
This cellular assay assesses the functional effect of FABP4 inhibitors on the breakdown of triglycerides (lipolysis) in adipocytes.
Materials:
-
Differentiated adipocytes (e.g., 3T3-L1 cells)
-
Lipolysis-inducing agent (e.g., isoproterenol)
-
Test inhibitors
-
Glycerol assay kit
Procedure:
-
Differentiated adipocytes are pre-treated with various concentrations of the test inhibitor or vehicle control.
-
Lipolysis is stimulated by adding a lipolytic agent like isoproterenol.
-
After incubation, the cell culture medium is collected.
-
The amount of glycerol released into the medium, a product of lipolysis, is quantified using a commercial glycerol assay kit.
-
A reduction in glycerol release in the presence of the inhibitor indicates inhibition of lipolysis.
Macrophage MCP-1 Release Assay
This assay evaluates the anti-inflammatory effects of FABP4 inhibitors by measuring the secretion of Monocyte Chemoattractant Protein-1 (MCP-1), a pro-inflammatory cytokine, from macrophages.
Materials:
-
Macrophage cell line (e.g., THP-1) or primary macrophages
-
Inflammatory stimulus (e.g., Lipopolysaccharide - LPS)
-
Test inhibitors
-
MCP-1 ELISA kit
Procedure:
-
Macrophages are treated with the test inhibitors at various concentrations.
-
Inflammation is induced by stimulating the cells with LPS.
-
The cell culture supernatant is collected after a suitable incubation period.
-
The concentration of MCP-1 in the supernatant is measured using an ELISA kit.
-
A dose-dependent decrease in MCP-1 levels in the presence of the inhibitor suggests an anti-inflammatory effect.[4]
Signaling Pathways and Experimental Workflows
FABP4 Signaling Pathway
FABP4 plays a central role in integrating metabolic and inflammatory signals. Within adipocytes, it is involved in fatty acid trafficking and lipolysis through its interaction with hormone-sensitive lipase (HSL). In macrophages, FABP4 modulates inflammatory responses, in part through the NF-κB pathway. It also influences insulin signaling and glucose metabolism.
Caption: Simplified FABP4 signaling in adipocytes and macrophages.
Experimental Workflow: FABP4 Inhibitor Screening
The following diagram illustrates a typical workflow for screening and characterizing FABP4 inhibitors.
Caption: A general workflow for the discovery of FABP4 inhibitors.
Conclusion
The landscape of FABP4 inhibitors is expanding, offering promising avenues for therapeutic intervention in metabolic and inflammatory diseases. This compound demonstrates moderate potency and good selectivity against FABP3. In comparison, BMS309403 exhibits higher potency and selectivity, establishing it as a benchmark compound in many studies. HTS01037 shows comparable potency to this compound but with lower selectivity. The choice of inhibitor for a particular research application will depend on the specific requirements for potency, selectivity, and the biological system under investigation. The experimental protocols and workflows provided herein offer a framework for the continued evaluation and development of novel FABP4 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Evaluation of the Anti-Inflammatory Effects of Novel Fatty Acid-Binding Protein 4 Inhibitors in Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. xenotech.com [xenotech.com]
- 6. IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Assessing the Specificity of Fabp4-IN-2 in Cellular Assays: A Comparative Guide
For researchers and drug development professionals investigating metabolic and inflammatory diseases, the selective inhibition of Fatty Acid-Binding Protein 4 (FABP4) presents a promising therapeutic strategy. Fabp4-IN-2 is a notable inhibitor of this protein. This guide provides an objective comparison of this compound with other alternative inhibitors, supported by experimental data, detailed protocols for key cellular assays, and visualizations of the underlying biological pathways and experimental workflows.
Comparative Analysis of FABP4 Inhibitors
The specificity of a small molecule inhibitor is paramount to its utility as a research tool and its potential as a therapeutic agent. The following table summarizes the quantitative data for this compound and a well-characterized alternative, BMS-309403, against various FABP isoforms. The data is derived from in vitro binding assays.
| Inhibitor | Target | Binding Affinity (Ki) | Cellular Activity (IC50) | Reference |
| This compound | FABP4 | 0.51 µM | Not Available | [1] |
| FABP3 | 33.01 µM | Not Available | [1] | |
| FABP5 | Not Available | Not Available | ||
| BMS-309403 | FABP4 | <2 nM | Lipolysis (3T3-L1): >25 µM, MCP-1 Release (THP-1): ~10 µM | [2][3] |
| FABP3 | 250 nM | Not Applicable | [3] | |
| FABP5 | 350 nM | Not Applicable | [3] |
Note: Lower Ki and IC50 values indicate higher potency. The selectivity of an inhibitor is determined by the ratio of its affinity for off-target isoforms to its affinity for the primary target. While this compound shows a clear preference for FABP4 over FABP3, a direct comparison of its cellular potency with BMS-309403 is challenging due to the lack of publicly available cellular IC50 data for this compound.
Experimental Protocols
To rigorously assess the specificity of FABP4 inhibitors in a cellular context, a combination of binding and cell-based functional assays is recommended.
Fluorescence Displacement Binding Assay
This in vitro assay directly measures the binding affinity of a test compound to purified FABP proteins.
Principle: A fluorescent probe that binds to the FABP active site is displaced by a competitive inhibitor, leading to a decrease in fluorescence.
Protocol:
-
Reagent Preparation:
-
Prepare a solution of purified recombinant human FABP4, FABP3, and FABP5 protein in assay buffer (e.g., 30 mM Tris-HCl, 100 mM NaCl, pH 7.6).
-
Prepare a stock solution of a fluorescent probe (e.g., 1-anilinonaphthalene-8-sulfonic acid, ANS) in assay buffer.
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) and a known control inhibitor (e.g., BMS-309403) in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a 96-well black plate, add the FABP protein solution.
-
Add the fluorescent probe to each well and incubate in the dark to allow for binding.
-
Add the serially diluted test inhibitor or control to the wells.
-
Incubate for a defined period (e.g., 20 minutes) at room temperature, protected from light.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex: 370 nm, Em: 475 nm for ANS).
-
-
Data Analysis:
-
Calculate the percentage of probe displacement for each inhibitor concentration.
-
Plot the percentage of displacement against the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC50 value.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the fluorescent probe.
-
Cellular Lipolysis Assay
This assay measures the functional effect of FABP4 inhibition on lipolysis in adipocytes.
Principle: FABP4 is involved in the transport of fatty acids released during lipolysis. Inhibition of FABP4 is expected to reduce the rate of lipolysis, which can be quantified by measuring the release of glycerol into the culture medium.
Protocol:
-
Cell Culture and Differentiation:
-
Culture pre-adipocyte cells (e.g., 3T3-L1) to confluence.
-
Induce differentiation into mature adipocytes using a standard differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX).
-
-
Inhibitor Treatment and Lipolysis Stimulation:
-
Treat the differentiated adipocytes with various concentrations of the FABP4 inhibitor or vehicle control for a specified duration.
-
Stimulate lipolysis by adding a lipolytic agent such as isoproterenol.
-
-
Glycerol Measurement:
-
Collect the culture medium from each well.
-
Measure the concentration of glycerol in the medium using a commercially available colorimetric or fluorometric glycerol assay kit.
-
-
Data Analysis:
-
Normalize the glycerol release to the total protein content in each well.
-
Plot the normalized glycerol release against the inhibitor concentration and determine the IC50 value for the inhibition of lipolysis.
-
MCP-1 Release Assay in Macrophages
This assay assesses the impact of FABP4 inhibition on the inflammatory response in macrophages.
Principle: FABP4 is expressed in macrophages and is implicated in inflammatory signaling. Inhibition of FABP4 can reduce the secretion of pro-inflammatory cytokines like Monocyte Chemoattractant Protein-1 (MCP-1).
Protocol:
-
Cell Culture and Differentiation:
-
Culture a human monocytic cell line (e.g., THP-1) and differentiate them into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA).
-
-
Inhibitor Treatment and Inflammatory Stimulation:
-
Pre-treat the differentiated macrophages with various concentrations of the FABP4 inhibitor or vehicle control.
-
Stimulate an inflammatory response by adding lipopolysaccharide (LPS).
-
-
MCP-1 Measurement:
-
Collect the cell culture supernatant.
-
Measure the concentration of MCP-1 in the supernatant using a specific enzyme-linked immunosorbent assay (ELISA) kit.
-
-
Data Analysis:
-
Plot the MCP-1 concentration against the inhibitor concentration to determine the IC50 value for the inhibition of MCP-1 release.
-
Visualizations
FABP4 Signaling Pathway
Caption: Simplified FABP4 signaling pathway in adipocytes and macrophages.
Experimental Workflow for Assessing Inhibitor Specificity
Caption: Workflow for evaluating the specificity of FABP4 inhibitors.
References
Comparative Guide to Fabp4-IN-2: Reproducibility and Performance Analysis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Fabp4-IN-2 with Alternative Inhibitors, Supported by Experimental Data.
This guide provides a comprehensive comparison of this compound, a selective inhibitor of Fatty Acid Binding Protein 4 (FABP4), with other notable inhibitors such as BMS309403 and HTS01037. The data presented is collated from various studies to offer an objective overview of their performance and aid in the selection of the most suitable compound for research applications. This document outlines the binding affinities, cellular activities, and experimental protocols to ensure the reproducibility of the cited experiments.
Data Presentation: Quantitative Comparison of Fabp4 Inhibitors
The following table summarizes the key quantitative data for this compound and its alternatives. It is important to note that the values presented are sourced from different studies and may have been determined under varying experimental conditions. Therefore, direct comparison of absolute values should be approached with caution.
| Compound | Target(s) | Ki (μM) | IC50 (μM) | Selectivity | Notes |
| This compound | FABP4 | 0.51 | - | ~65-fold vs FABP3 | Orally active.[1] |
| BMS309403 | FABP4 | <0.002 | - | >100-fold vs FABP3 & FABP5 | Potent and selective, orally active.[2] |
| HTS01037 | FABP4 | 0.67 | - | Pan-specific at higher concentrations | Antagonist of FABP4-HSL interaction.[3] |
| RO6806051 | FABP4/5 | 0.011 (FABP4), 0.086 (FABP5) | - | Good selectivity over FABP3 | Dual inhibitor.[4] |
| FABP4 inhibitor 1 | FABP4 | 0.03 | - | Selective | Potent inhibitor.[4] |
Experimental Protocols
To ensure the reproducibility of experiments involving these inhibitors, detailed methodologies for key assays are provided below.
Fluorescence Polarization (FP) Based Ligand Displacement Assay
This assay is commonly used to determine the binding affinity of inhibitors to FABP4 by measuring the displacement of a fluorescently labeled ligand.
Materials:
-
Recombinant human FABP4 protein
-
Fluorescent probe (e.g., 1-anilinonaphthalene-8-sulfonic acid (ANS) or a fluorescently labeled fatty acid)
-
Assay buffer (e.g., 25 mM Tris-HCl, pH 7.4)
-
Test inhibitors (this compound, BMS309403, HTS01037) dissolved in DMSO
-
96-well or 384-well black microplates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Prepare a solution of recombinant FABP4 protein and the fluorescent probe in the assay buffer. The optimal concentrations should be determined empirically but are typically in the low micromolar range for the protein and nanomolar range for the probe.
-
Dispense the protein-probe mixture into the wells of the microplate.
-
Add serial dilutions of the test inhibitors to the wells. Include a DMSO control (vehicle) and a positive control (a known FABP4 ligand like arachidonic acid).
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader. The excitation and emission wavelengths will depend on the fluorescent probe used.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the controls.
-
Determine the IC50 value by fitting the data to a dose-response curve. The Ki value can then be calculated using the Cheng-Prusoff equation, which requires the Kd of the fluorescent probe and its concentration.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement of an inhibitor within a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Materials:
-
Cells expressing FABP4 (e.g., 3T3-L1 adipocytes or THP-1 macrophages)
-
Cell culture medium and reagents
-
Test inhibitors dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
PCR tubes or 96-well PCR plates
-
Thermocycler
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Anti-FABP4 antibody
Procedure:
-
Culture the cells to the desired confluency.
-
Treat the cells with various concentrations of the test inhibitor or DMSO (vehicle control) for a specific duration (e.g., 1-2 hours) at 37°C.
-
Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.
-
Aliquot the cell suspension into PCR tubes or a PCR plate.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermocycler, followed by a cooling step.
-
Lyse the cells by adding lysis buffer and incubating on ice.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed.
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Analyze the amount of soluble FABP4 in each sample by Western blotting using an anti-FABP4 antibody.
-
Quantify the band intensities and plot the percentage of soluble FABP4 as a function of temperature for each inhibitor concentration.
-
The shift in the melting curve in the presence of the inhibitor indicates target engagement.
Mandatory Visualizations
FABP4 Signaling Pathway
Caption: Simplified FABP4 signaling pathway.
Experimental Workflow: Fluorescence Polarization Assay
Caption: Fluorescence Polarization Assay Workflow.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: Cellular Thermal Shift Assay Workflow.
References
Safety Operating Guide
Proper Disposal of Fabp4-IN-2: A Guide for Laboratory Professionals
Researchers and laboratory personnel must adhere to a structured waste disposal process that prioritizes safety and regulatory compliance. This involves careful identification, segregation, labeling, and storage of chemical waste before its final disposal by a licensed service.[1]
Step-by-Step Disposal Protocol
The disposal of Fabp4-IN-2, as with other laboratory chemicals, should follow a meticulous, step-by-step protocol to minimize risks to personnel and the environment.
1. Identification and Classification: The first crucial step is to classify the waste. Unless a chemical has been explicitly confirmed as non-hazardous, it should be treated as hazardous waste.[2] This includes not only the pure compound but also any solutions, contaminated labware, and materials used for spill cleanup.[2]
2. Waste Segregation: Proper segregation of waste is paramount. Different types of chemical waste should never be mixed.[1] this compound waste should be collected in a designated container, separate from other chemical, biological, or radioactive waste streams.[1]
3. Container Labeling: All waste containers must be clearly and accurately labeled.[1] The label should include the words "Hazardous Waste," the full chemical name ("this compound"), the concentration, and the date of accumulation.[3] Chemical abbreviations or formulas are not acceptable substitutes for the full name.[3]
4. Safe Storage: Waste containers must be kept in a designated, secure location away from general laboratory traffic.[1] The container must be in good condition, with no leaks or cracks, and must be kept closed except when adding waste.[3] It is also essential to store incompatible wastes separately to prevent dangerous reactions.[3]
5. Professional Disposal: The final step is to arrange for the collection and disposal of the waste by a licensed hazardous waste disposal service.[1] These specialized companies ensure that the waste is managed, treated, and disposed of in full compliance with all federal, state, and local regulations.[1][4]
Disposal of Contaminated Materials
Any labware or materials that have come into contact with this compound must also be treated as hazardous waste.
-
Empty Containers: Containers that once held this compound should be triple-rinsed with an appropriate solvent.[2][3] The rinsate must be collected and disposed of as hazardous waste.[2][3] After triple-rinsing, the defaced container can be disposed of as regular trash.[2]
-
Contaminated Labware: Glassware and other labware contaminated with this compound should be decontaminated if possible or disposed of as hazardous waste.[3][5] Grossly contaminated items should be packaged into a suitable container and labeled as "Hazardous Waste," with the name of the contaminating chemical clearly listed.[3]
Key Data for Chemical Waste Management
| Waste Stream Characteristic | Guideline |
| Waste Classification | Treat as hazardous unless confirmed non-hazardous.[2] |
| Container Type | Compatible with the chemical waste, in good condition, with a secure lid.[3] |
| Labeling Requirements | "Hazardous Waste," full chemical name, concentration, date.[3] |
| Storage Location | Secure, designated area, segregated from incompatible materials.[1][3] |
| Disposal Method | Collection by a licensed hazardous waste disposal service for incineration or other approved treatment.[1][6][7] |
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound and associated waste in a laboratory setting.
References
- 1. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 2. vumc.org [vumc.org]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. file.medchemexpress.eu [file.medchemexpress.eu]
- 5. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 6. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 7. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Fabp4-IN-2
For researchers, scientists, and drug development professionals working with the selective and orally active FABP4 inhibitor, Fabp4-IN-2, ensuring personal and environmental safety is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure laboratory environment.
Immediate Safety and Handling Protocols
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is critical to minimize exposure. The following PPE should be considered mandatory when handling this compound in any form (solid or in solution).
| PPE Category | Item | Specifications and Use |
| Hand Protection | Nitrile Gloves | Wear double gloves. Change the outer glove immediately if contaminated. Do not wear gloves outside of the designated work area. |
| Eye Protection | Safety Goggles with Side Shields or a Face Shield | Must be worn at all times in the laboratory to protect against splashes or airborne particles. |
| Body Protection | Laboratory Coat | A buttoned, full-length lab coat is required. Consider a disposable gown for procedures with a higher risk of contamination. |
| Respiratory Protection | Fume Hood | All handling of solid this compound and preparation of solutions should be conducted in a certified chemical fume hood to prevent inhalation of any airborne particles. |
Engineering Controls and Work Practices
-
Ventilation: Always work in a well-ventilated area. A chemical fume hood is the primary engineering control for handling powdered compounds.
-
Designated Area: Establish a designated area for handling this compound. This area should be clearly marked and equipped with all necessary safety equipment.
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory. Avoid eating, drinking, or applying cosmetics in the laboratory.
Step-by-Step Handling and Experimental Workflow
The following workflow provides a procedural guide for the safe handling of this compound from receipt to disposal.
Spill Management Plan
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
| Spill Scenario | Immediate Action | Cleanup Procedure |
| Minor Spill (Solid) | 1. Alert nearby personnel. 2. If safe to do so, gently cover the spill with absorbent paper to prevent aerosolization. | 1. Wearing appropriate PPE, dampen the absorbent paper with a suitable solvent (e.g., ethanol) to avoid raising dust. 2. Carefully wipe the area from the outside in. 3. Place all contaminated materials in a sealed bag for hazardous waste disposal. 4. Decontaminate the area with a suitable laboratory disinfectant. |
| Minor Spill (Liquid) | 1. Alert nearby personnel. 2. Contain the spill with absorbent pads. | 1. Wearing appropriate PPE, absorb the spill with absorbent material. 2. Place all contaminated materials in a sealed bag for hazardous waste disposal. 3. Decontaminate the area with a suitable laboratory disinfectant. |
| Major Spill | 1. Evacuate the immediate area. 2. Alert your supervisor and institutional safety office immediately. 3. Prevent others from entering the area. | Cleanup of a major spill should only be performed by trained emergency response personnel. |
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Solid Waste: Collect all unused solid this compound and any materials contaminated with the solid compound (e.g., weigh boats, contaminated gloves, absorbent paper) in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Sharps: Any sharps (e.g., needles, razor blades) contaminated with this compound must be disposed of in a designated sharps container for chemical waste.
Disposal Pathway
All waste containing this compound must be disposed of through your institution's hazardous waste management program. Follow all institutional and local regulations for the disposal of chemical waste. Do not dispose of this compound down the drain or in the regular trash.
Storage and Stability
-
Short-term storage: For reconstituted solutions, storage at 2-8°C for up to one week is generally acceptable.
-
Long-term storage: The lyophilized product should be stored at -20°C. For maximal stability, reconstituted solutions should be aliquoted and stored at -20°C to -70°C to avoid repeated freeze-thaw cycles.
By adhering to these safety protocols and operational plans, researchers can confidently work with this compound while minimizing risks and ensuring a safe and compliant laboratory environment. Always consult your institution's specific safety guidelines and EHS office for any additional requirements.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
